Abl Cytosolic Substrate acetate
Description
Physiological Roles of c-Abl in Normal Cellular Processes
The c-Abl kinase is a multifunctional protein implicated in a diverse set of cellular activities, highlighting its importance as a central signaling node. nih.govnih.gov
The role of c-Abl in cell proliferation is complex and context-dependent, acting as both a positive and negative regulator of cell growth. nih.govpnas.org Overexpression of c-Abl can induce G1 phase cell-cycle arrest, a function that depends on the tumor suppressor proteins p53 and Rb. nih.govpnas.org Conversely, studies have also demonstrated a growth-promoting role for c-Abl. For instance, fibroblasts lacking c-Abl show a delayed entry into the S phase of the cell cycle following stimulation with platelet-derived growth factor (PDGF). nih.govpnas.org This suggests c-Abl is necessary for the optimal mitogenic response to certain growth factors. pnas.org In the context of B-cell development, c-Abl is required for normal differentiation and survival, with its activity peaking at the pro-B cell stage. nih.gov
c-Abl is a key regulator of the actin cytoskeleton, the dynamic network of protein filaments responsible for cell shape, movement, and adhesion. nih.govphysiology.org It localizes to sites of cell adhesion and actin-rich structures like membrane ruffles. nih.govnih.gov The kinase is activated by cell-cell adhesion and is required for the formation and maintenance of adherens junctions, the protein complexes that mediate contact between epithelial cells. pnas.orgnih.gov It achieves this, in part, by modulating the activity of Rho family GTPases, which are master regulators of the cytoskeleton. pnas.org In smooth muscle cells, c-Abl is found at the leading edge and is crucial for cell migration, a process it facilitates by phosphorylating the actin-binding protein cortactin. physiology.orgnih.govnih.gov However, its role in migration can be inhibitory in other cell types, indicating its function is highly dependent on the cellular context. nih.gov
c-Abl is a critical component of the cellular response to various forms of stress, including DNA damage, oxidative stress, and endoplasmic reticulum stress. spandidos-publications.comnih.gov
DNA Damage: In response to genotoxic stress, c-Abl is activated and can translocate to the nucleus. spandidos-publications.com There, it phosphorylates and interacts with numerous proteins involved in the DNA damage response (DDR), including key regulators of DNA repair and cell-cycle checkpoints. spandidos-publications.comnih.gov If the damage is irreparable, c-Abl can promote apoptosis (programmed cell death), thereby eliminating potentially cancerous cells. spandidos-publications.comnih.gov
Oxidative Stress: The kinase is activated by oxidative stress, such as exposure to hydrogen peroxide. researchgate.netnih.gov Its role in this response can be pro-apoptotic, as fibroblasts lacking c-Abl are more resistant to oxidative stress-induced cell death. nih.gov The c-Abl-Drp1 signaling pathway, for example, has been identified as a regulator of mitochondrial fragmentation and cell death induced by oxidative stress. nih.gov
Endoplasmic Reticulum (ER) Stress: While less characterized, emerging evidence links Abl kinases to the unfolded protein response (UPR), a pathway activated by ER stress.
The multifaceted role of c-Abl in stress responses is summarized in the table below.
| Stress Type | Key Role of c-Abl | Interacting Proteins/Pathways | Outcome |
| DNA Damage | Activation of DNA repair and apoptosis | ATM, p53, DDR proteins spandidos-publications.compnas.orgnih.gov | Cell cycle arrest, DNA repair, or apoptosis spandidos-publications.comnih.gov |
| Oxidative Stress | Promotion of apoptosis, regulation of mitochondrial dynamics | PKCδ, Prx I, Drp1 researchgate.netnih.govnih.gov | Cell death or adaptation nih.gov |
| Hyperglycemia | Induction of apoptosis in neuronal precursor cells | PKCδ-Abl complex, p53 researchgate.net | Neuronal death researchgate.net |
In the nervous system, c-Abl and its related kinase, Arg, are essential for proper development. nih.govnih.gov They are involved in processes such as neuronal migration, the outgrowth of neurites (axons and dendrites), and the formation of synapses, the junctions where nerve cells communicate. nih.govnih.gov In vitro studies have shown that c-Abl localizes to synapses and helps regulate the clustering of postsynaptic proteins. nih.gov Inhibition of c-Abl has been found to reduce the number of synapses, highlighting its importance in establishing neuronal circuits. nih.gov The kinase interacts with and is regulated by Cyclin-dependent kinase 5 (Cdk5), another key player in neuronal function. nih.govwikipedia.org
The function of c-Abl is tightly regulated by its location within the cell. The protein contains both nuclear localization signals (NLS) and nuclear export signals (NES), allowing it to shuttle between the cytoplasm and the nucleus. nih.govnih.gov This dynamic localization is critical for its diverse roles.
Cytoplasm: In the cytoplasm, c-Abl is associated with the actin cytoskeleton and focal adhesions, where it regulates cell shape, adhesion, and migration. nih.govnih.gov The cytoplasmic pool of c-Abl is also involved in transmitting signals from growth factor receptors on the cell surface. nih.govnih.gov
Nucleus: In the nucleus, c-Abl participates in the DNA damage response and the regulation of gene transcription. nih.govnih.gov Its translocation to the nucleus is a key step in its response to genotoxic stress. spandidos-publications.com
The distribution of c-Abl can vary by cell type. While it is found predominantly in the nucleus of some cultured fibroblasts, in hematopoietic cells, it is mainly cytoplasmic with a smaller nuclear presence. nih.gov This compartmentalization ensures that c-Abl can act on a specific set of substrates in different cellular locations, thereby executing its distinct functions in a controlled manner.
| Cellular Compartment | Primary Functions of c-Abl | Key Interacting Partners |
| Cytoplasm | Regulation of cytoskeleton, cell adhesion, migration, growth factor signaling nih.govnih.govnih.gov | Actin, Cortactin, Integrins, Src family kinases nih.govnih.govbsb-muenchen.de |
| Nucleus | DNA damage response, cell cycle control, apoptosis spandidos-publications.comnih.govnih.gov | p53, ATM, DNA repair proteins spandidos-publications.compnas.org |
| Plasma Membrane | Transduction of extracellular signals nih.govnih.gov | PDGF Receptor, EGF Receptor nih.govfrontiersin.orgyoutube.com |
Pathological Dysregulation of Abl Kinase Activity
Role of Oncogenic Abl Fusion Proteins (e.g., BCR-Abl) in Hematological Malignancies (e.g., Chronic Myelogenous Leukemia)
A prime example of pathological Abl kinase dysregulation is the formation of the BCR-Abl fusion protein. This oncoprotein is a hallmark of chronic myelogenous leukemia (CML), a type of cancer that affects the blood and bone marrow. aacrjournals.orgaacrjournals.org The fusion gene, BCR-Abl, results from a reciprocal translocation between chromosome 9 and 22, creating what is known as the Philadelphia chromosome. capes.gov.brkarger.com
The resulting BCR-Abl protein has constitutively active tyrosine kinase activity, meaning it is always "on". aacrjournals.orgkarger.com This uncontrolled activity drives the excessive proliferation of white blood cells characteristic of CML. aacrjournals.org The central role of BCR-Abl in CML is underscored by the success of tyrosine kinase inhibitors (TKIs) like imatinib (B729), which specifically target the Abl kinase domain and can induce long-term remission in many patients. karger.comnih.gov However, resistance to these inhibitors can emerge, often due to mutations in the BCR-Abl gene. aacrjournals.org This highlights the ongoing need for research into the mechanisms of BCR-Abl signaling and the development of new therapeutic strategies.
The constitutive activity of the BCR-Abl oncoprotein leads to the deregulation of several downstream signaling pathways that control cell proliferation, apoptosis (programmed cell death), and adhesion. aacrjournals.org For instance, the GRB2/GAB2/SOS complex can be constitutively activated, leading to the activation of the RAS/MEK/MAPK pathway, which promotes abnormal cell proliferation. aacrjournals.org Additionally, the PI3K/AKT pathway is also activated, further contributing to the leukemic phenotype. aacrjournals.org
| Feature | Description | References |
| Genetic Basis | Reciprocal translocation t(9;22)(q34;q11) creating the Philadelphia chromosome and the BCR-Abl fusion gene. | capes.gov.brkarger.com |
| Biochemical Consequence | Constitutively active tyrosine kinase activity of the BCR-Abl oncoprotein. | aacrjournals.orgkarger.com |
| Cellular Impact | Deregulation of proliferation, apoptosis, and adhesion pathways, leading to excessive granulopoiesis. | aacrjournals.org |
| Clinical Significance | Primary driver of Chronic Myelogenous Leukemia (CML). | aacrjournals.orgaacrjournals.org |
| Therapeutic Target | Inhibition of BCR-Abl kinase activity with tyrosine kinase inhibitors (e.g., imatinib) is a primary treatment for CML. | karger.comnih.gov |
Emerging Links to Neuronal Degeneration and Other Disorders
Beyond its well-established role in cancer, emerging evidence implicates dysregulated c-Abl activity in the pathogenesis of several neurodegenerative diseases. nih.govnih.gov Studies have shown that c-Abl can be activated by cellular stressors such as oxidative stress and DNA damage, both of which are contributing factors to neurodegeneration. nih.gov
Activated c-Abl has been linked to the pathology of:
Alzheimer's Disease (AD): c-Abl is associated with the formation of both amyloid-beta plaques and neurofibrillary tangles, the two main pathological hallmarks of AD. nih.govfrontiersin.org Inhibition of c-Abl has been shown to improve cognitive performance and reduce the amyloid burden in mouse models of AD. frontiersin.org
Parkinson's Disease (PD): Increased c-Abl activity is associated with the accumulation of α-synuclein, a key protein involved in PD pathology. nih.gov
Amyotrophic Lateral Sclerosis (ALS): Increased c-Abl expression has been found in the motor neurons of ALS patients. nih.gov Furthermore, c-Abl has been identified as a novel kinase for TDP-43, a protein whose mislocalization and aggregation are central to ALS. nih.gov
Niemann-Pick Diseases: c-Abl activation has been observed in models of Niemann-Pick type A and C diseases, where it contributes to neurodegeneration. frontiersin.org
In these neurodegenerative contexts, activated c-Abl is thought to contribute to neuronal damage and death through various mechanisms, including the regulation of the cytoskeleton, promotion of apoptosis, and modulation of autophagy-lysosomal pathways. nih.govfrontiersin.org The potential for c-Abl inhibitors to have neuroprotective effects is an active area of investigation. nih.gov
Significance of Synthetic Peptide Substrates in Kinase Enzymology
Advantages for Biochemical and Kinetic Characterization of Kinases
Synthetic peptide substrates are invaluable tools for studying the biochemical and kinetic properties of protein kinases like Abl. pnas.orgnih.gov These short, custom-designed peptides mimic the specific amino acid sequences that a kinase recognizes and phosphorylates on its natural protein substrates. scbt.com
The use of synthetic peptides offers several advantages over using full-length protein substrates:
Specificity: Peptides can be designed to be highly specific for a particular kinase, minimizing interference from other kinases that might be present in a sample. pnas.orgnih.gov
Convenience and Purity: Synthetic peptides are relatively easy to produce in large quantities and with high purity, ensuring consistency in experimental results. scbt.com
Simplified Kinetics: The smaller size and defined nature of peptide substrates simplify the analysis of enzyme kinetics, allowing for more accurate determination of parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity). pnas.org
Mechanistic Studies: By systematically altering the amino acid sequence of a peptide substrate, researchers can investigate the specific determinants of substrate recognition and phosphorylation by a kinase. nih.gov
Utility in High-Throughput Screening Platforms for Enzyme Modulators
The search for new drugs that can modulate kinase activity, particularly inhibitors for diseases like cancer and neurodegenerative disorders, often relies on high-throughput screening (HTS) of large chemical libraries. nih.govdrugdiscoverytrends.com Synthetic peptide substrates are ideally suited for use in HTS assays. sigmaaldrich.comnih.gov
Their utility in this context stems from:
Assay Compatibility: Peptide substrates can be readily adapted to various assay formats, including those based on fluorescence, luminescence, or antibody detection, which are amenable to automation and miniaturization in 384-well or even higher-density plate formats. sigmaaldrich.comwiley.com
Cost-Effectiveness: The synthesis of peptides is generally more cost-effective than the production of large quantities of purified full-length protein substrates.
Sensitivity and Robustness: Assays using peptide substrates can be highly sensitive and robust, providing a reliable readout of kinase activity that is suitable for identifying potential inhibitors from large compound collections. nih.gov
Identification of Allosteric Inhibitors: While many inhibitors target the active site of a kinase, some bind to other, allosteric sites. HTS assays using peptide substrates can be designed to identify both types of inhibitors. wiley.com
Definition and Nomenclature of Abl Cytosolic Substrate Acetate (B1210297)
"Abl Cytosolic Substrate acetate" is a specific synthetic peptide designed as a substrate for the Abelson tyrosine kinase (Abl). cymitquimica.combiocat.comukchemicalsuppliers.co.ukmybiosource.comcymitquimica.comdanabiosci.comaobious.com It is also sometimes referred to as "Abltide". medchemexpress.comchangchem.com
Abl Cytosolic Substrate: This part of the name indicates its function. "Abl" identifies the target kinase. "Cytosolic Substrate" signifies that it mimics a substrate found in the cytoplasm, the primary location of c-Abl activity. karger.com
Acetate: This term refers to the salt form of the peptide. nih.gov Peptides are often purified and supplied as acetate salts to improve their stability and solubility. nih.gov
The amino acid sequence of the core Abl Cytosolic Substrate peptide is typically Glu-Ala-Ile-Tyr-Ala-Ala-Pro-Phe-Ala-Lys-Lys-Lys. medchemexpress.compeptide.com The tyrosine (Tyr) residue in this sequence is the site of phosphorylation by the Abl kinase.
Historical Context of Development and Common Synonyms (e.g., Abltide)
The development of Abl Cytosolic Substrate is intrinsically linked to the study of the Abelson murine leukemia virus and its viral oncogene, v-Abl. medchemexpress.commedchemexpress.com Research into how this oncogene and its human cellular homolog, c-Abl, function led to the need for specific substrates to measure their kinase activity. The peptide, commonly known by the synonym "Abltide," was designed based on the C-terminus of the Abl protein itself. sinobiological.com Its sequence was identified and optimized through methodologies aimed at determining the consensus substrate sequences for v-Abl tyrosine kinase from peptide libraries. nih.gov This makes it a highly relevant and specific tool for assaying the enzymatic activity of the Abl kinase family. medchemexpress.comsinobiological.com The study of the BCR-ABL fusion protein, a hallmark of CML, has also heavily relied on such synthetic peptides to understand its pathogenic activity and to screen for targeted inhibitors. merckmillipore.comnih.gov
Chemical Identity as a Synthetic Peptide and the Role of Acetate as a Counterion
Abl Cytosolic Substrate is a synthetic peptide with the amino acid sequence Glu-Ala-Ile-Tyr-Ala-Ala-Pro-Phe-Ala-Lys-Lys-Lys (EAIYAAPFAKKK). sinobiological.comiscabiochemicals.comqyaobio.com This specific sequence serves as a recognition and phosphorylation site for the Abl tyrosine kinase. iscabiochemicals.com The three lysine (B10760008) residues at the carboxy-terminus facilitate its use in certain types of kinase assays, such as those involving phosphocellulose paper. iscabiochemicals.com
Peptides are often produced and purified using methods like high-performance liquid chromatography (HPLC), which typically results in the peptide being associated with a counterion, such as trifluoroacetate (B77799) (TFA). ambiopharm.com However, TFA can be problematic for cellular studies as it can induce undesirable biological responses. ambiopharm.comnih.gov For this reason, the TFA salt is often exchanged for a more biocompatible counterion.
Acetate is frequently the counterion of choice for peptides intended for biological research. innovagen.comgoogle.com It is considered a pharmaceutically acceptable and safer option compared to TFA. nih.govgoogle.com The process involves an ion exchange step to replace the TFA ions bound to the peptide with acetate ions. ambiopharm.comgoogle.com This results in the final product, this compound, which is better suited for use in sensitive in vitro and cell-based assays without the confounding toxicity associated with TFA. nih.gov Most peptide drugs and therapeutics intended for preclinical or clinical studies are formulated as acetate salts for this reason. nih.gov
Overview of Key Research Paradigms Utilizing this compound
This compound is a cornerstone reagent in several key research paradigms focused on protein kinase signaling. Its primary application is in kinase assays designed to measure the specific activity of Abl kinase. medchemexpress.comsinobiological.comiscabiochemicals.com In these assays, the peptide serves as a target for the kinase, and the rate of its phosphorylation is quantified to determine the enzyme's activity under various conditions.
Key research applications include:
Enzyme Kinetics: Researchers use the substrate to determine fundamental kinetic parameters of Abl kinase, such as the Michaelis constant (Km) and Vmax, providing insight into its catalytic efficiency. iscabiochemicals.com
Inhibitor Screening: The substrate is crucial for high-throughput screening of small molecule libraries to identify potential inhibitors of Abl kinase. nih.gov This is particularly relevant in drug discovery for cancers driven by aberrant Abl activity, like CML.
Signal Transduction Studies: By providing a specific substrate, it allows for the investigation of signaling pathways involving Abl. Researchers can study how upstream signals affect Abl activity or identify downstream effectors that are phosphorylated by the kinase.
Biochemical and Mechanistic Studies: The peptide is used to dissect the molecular mechanisms of Abl kinase regulation, including its activation, autoinhibition, and interaction with other proteins. merckmillipore.comexlibrisgroup.com
The use of this synthetic peptide provides a standardized and reproducible method for studying a critical enzyme in cell biology and oncology.
Structure
2D Structure
Properties
Molecular Formula |
C66H105N15O18 |
|---|---|
Molecular Weight |
1396.6 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H101N15O16.C2H4O2/c1-7-36(2)52(78-55(85)39(5)69-56(86)44(68)28-29-51(81)82)62(92)77-49(35-42-24-26-43(80)27-25-42)60(90)70-37(3)53(83)72-40(6)63(93)79-33-17-23-50(79)61(91)76-48(34-41-18-9-8-10-19-41)59(89)71-38(4)54(84)73-45(20-11-14-30-65)57(87)74-46(21-12-15-31-66)58(88)75-47(64(94)95)22-13-16-32-67;1-2(3)4/h8-10,18-19,24-27,36-40,44-50,52,80H,7,11-17,20-23,28-35,65-68H2,1-6H3,(H,69,86)(H,70,90)(H,71,89)(H,72,83)(H,73,84)(H,74,87)(H,75,88)(H,76,91)(H,77,92)(H,78,85)(H,81,82)(H,94,95);1H3,(H,3,4)/t36-,37-,38-,39-,40-,44-,45-,46-,47-,48-,49-,50-,52-;/m0./s1 |
InChI Key |
ZCSPUDYZOGGOAG-IGTABNFRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N.CC(=O)O |
Origin of Product |
United States |
Molecular Design Principles and Substrate Specificity of Abl Cytosolic Substrate
Kinase Specificity Profiling of Abl Cytosolic Substrate
Kinase specificity profiling is essential for understanding the precise biological roles of kinases and for validating tools like substrate peptides. While Abl Cytosolic Substrate is optimized for Abl, it is important to characterize its selectivity against a broader range of kinases.
High-throughput methods, such as peptide microarrays, have been used to characterize the substrate specificity of protein kinases. researchgate.net These arrays screen a kinase against thousands of different peptide sequences to build a detailed specificity profile. Such studies consistently confirm the strong preference of Abl kinase for substrates featuring an isoleucine at the -1 position and a proline at the +3 position, validating the design of the EAIYAAPFAKKK peptide. researchgate.net
Comparative Analysis with Other Protein Tyrosine Kinases (e.g., Src Family Kinases)
The substrate specificity of protein kinases is crucial for maintaining the fidelity of cellular signal transduction. While both Abl and Src are non-receptor tyrosine kinases, they have evolved distinct substrate preferences. brandeis.edubiorxiv.org The evolution of Abl kinase has led to a highly specific enzyme, whereas the Src family kinases (SFKs) have evolved towards a broader promiscuity, phosphorylating a wider range of substrates. brandeis.edubiorxiv.org This suggests that while there may be some overlap, many substrates are preferentially phosphorylated by one family over the other.
Structurally, both Abl and Src kinases possess SH3, SH2, and kinase domains. However, the regulation and interaction of these domains differ, influencing substrate access and recognition. In c-Src, the SH2 domain binds to a tyrosine-phosphorylated tail, whereas in c-Abl, the SH2 domain is docked more closely to the kinase domain, a conformation influenced by a myristoyl group binding in a hydrophobic pocket. researchgate.net These structural differences contribute to their distinct substrate specificities.
Studies analyzing the evolution of kinase specificity reveal that while Abl evolved from a promiscuous ancestor into a more specific kinase, Src's evolutionary path involved a relaxation of this specificity. biorxiv.org Despite these divergent paths, common features of non-receptor tyrosine kinase substrates are conserved, such as a preference for isoleucine at the -1 position relative to the phosphorylated tyrosine. biorxiv.org A high-throughput in vitro analysis of 11 human SFKs against over 500 substrate proteins demonstrated that many substrates can be phosphorylated by multiple SFKs, indicating a degree of functional complementarity within the family. nih.gov This contrasts with the more specialized nature of Abl kinase.
| Feature | Abl Kinase | Src Family Kinases (SFKs) |
|---|---|---|
| Evolutionary Trajectory | Evolved towards higher specificity (subfunctionalization) brandeis.edubiorxiv.org | Evolved towards broader promiscuity (neofunctionalization) brandeis.edubiorxiv.org |
| Substrate Range | More specific and selective biorxiv.org | Broader range, with functional complementarity among members nih.gov |
| Regulatory Structure | SH2 domain closely docked to the kinase domain, influenced by N-terminal myristoyl group researchgate.net | SH2 domain binds a C-terminal phosphotyrosine tail researchgate.net |
| Common Substrate Features | Preference for certain residues in key positions, such as Isoleucine at P-1 biorxiv.org |
Differentiating Substrate Preferences between Wild-type Abl and Oncogenic BCR-Abl Kinases
The fusion of the Breakpoint Cluster Region (BCR) gene with the ABL1 gene creates the oncogenic BCR-Abl kinase, the hallmark of chronic myeloid leukemia (CML). This fusion results in a constitutively active kinase with altered substrate specificity compared to its wild-type counterpart, c-Abl. acs.org
Studies directly comparing the two enzymes show that BCR-Abl consistently exhibits stronger phosphorylation of peptide substrates than c-Abl. nih.gov Furthermore, BCR-Abl shows a preference for substrates containing one or more positive charges. nih.gov This altered preference can lead to the aberrant phosphorylation of proteins, contributing to the cancerous phenotype. For instance, substrates like CRKL are prominently and specifically phosphorylated by BCR-Abl in CML cells, serving as a biomarker for its activity. nih.gov
Recent phospho-proteomic studies have provided a more detailed picture of these differences. When expressed in a model system like yeast, wild-type Abl and BCR-Abl phosphorylate different sets of tyrosine sites, with the differences between wild-type and the oncogenic versions being the most pronounced. acs.org Analysis of the linear sequence motifs recognized by the kinases reveals that while the wild-type Abl motif strongly prefers a proline residue at the +3 position (downstream from the phosphorylated tyrosine), this preference is attenuated in BCR-Abl motifs. acs.org Instead, for BCR-Abl, the amino acid positions immediately adjacent to the tyrosine (−1 and +1) contribute more strongly to phosphorylation specificity. acs.org This shift in substrate recognition is thought to result from changes in kinase domain accessibility and dynamics due to the BCR fusion. acs.org
| Aspect | Wild-type Abl (c-Abl) | Oncogenic BCR-Abl |
|---|---|---|
| Kinase Activity | Tightly regulated | Constitutively high, consistently stronger phosphorylation nih.gov |
| Substrate Charge Preference | No distinct preference noted | Preference for substrates with one or more positive charges nih.gov |
| Key Substrate Motif Feature | Strong preference for Proline at the +3 position acs.org | Reduced preference for Proline at +3; increased importance of -1 and +1 positions acs.org |
| Example Substrates | Regulated phosphorylation of cellular proteins involved in normal signaling | Aberrant phosphorylation of substrates like CRKL, STAT5, and LASP1 nih.govresearchgate.net |
Considerations for Peptide Stability and Handling in Research Applications
The integrity of peptide substrates is paramount for obtaining reliable and reproducible results in kinase assays and other research applications. Peptides are susceptible to degradation from proteases, oxidation, and physical instability like aggregation. alliedacademies.org Proper handling and storage procedures are therefore critical.
Influence of Acetate (B1210297) Counterion on Peptide Solubility and Solution Preparation
Synthetic peptides are typically purified using chromatography and isolated as a salt, with a counterion bound to charged residues. The most common counterion is trifluoroacetate (B77799) (TFA), a byproduct of the cleavage and purification process. nih.gov However, TFA can be toxic to cells and may interfere with biological assays. nih.gov
Acetate is considered a safer and more biocompatible counterion for in vivo and cell-based studies. nih.govresearchgate.net The choice of counterion significantly impacts the physicochemical properties of the peptide, including its solubility and stability. The acetate salt form can influence the pH of the reconstituted solution, which in turn affects peptide aggregation. researchgate.net For example, the loss of volatile acetate counterions during lyophilization (freeze-drying) can lead to a pH shift upon reconstitution, promoting aggregation. researchgate.net The solubility of a peptide is generally lowest at its isoelectric point (pI), and the presence of different counterions can modulate the net charge and, consequently, the solubility at a given pH. nih.gov Therefore, careful consideration of the counterion and the buffering system is essential during solution preparation to ensure the peptide remains soluble and stable. mdpi.com
Methodological Strategies for Maintaining Peptide Integrity
Maintaining the integrity of a peptide like Abl Cytosolic Substrate requires a multi-faceted approach, from storage to handling.
Storage: Lyophilized (freeze-dried) peptides are stable for extended periods when stored at low temperatures, typically -20°C or -80°C, in a tightly sealed container with a desiccant to minimize moisture exposure. corepulselabs.comintelligenthq.com Once reconstituted in a solvent, peptides are far less stable and should be stored at 2-8°C for short-term use. corepulselabs.com To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best practice to aliquot the reconstituted peptide into single-use volumes. corepulselabs.com
Handling: Peptides should always be handled using sterile techniques to prevent microbial contamination. intelligenthq.com This includes using sterile solvents, pipette tips, and working in a clean environment like a laminar flow hood. corepulselabs.com
Preventing Degradation: Peptides in solution are vulnerable to degradation by proteases present in cell lysates or other biological samples. The inclusion of a cocktail of protease inhibitors is a common strategy to prevent this enzymatic degradation. Furthermore, to enhance stability against exopeptidases, which cleave amino acids from the ends of the peptide, N-terminal acetylation can be employed. This modification blocks the free amino group, making the peptide more resistant to degradation and prolonging its half-life in experimental systems. Researchers have successfully developed peptidase-resistant ABL kinase substrates by identifying protease-susceptible bonds and replacing flanking amino acids with non-native ones, significantly extending the peptide's life in cytosolic lysates.
Methodological Frameworks for Abl Kinase Activity Assessment Using Abl Cytosolic Substrate Acetate
Quantitative In Vitro Kinase Assays
Quantitative in vitro kinase assays provide a direct measure of enzyme activity by monitoring the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to the Abl Cytosolic Substrate acetate (B1210297). These assays are essential for detailed kinetic analysis, inhibitor screening, and understanding the biochemical properties of the Abl kinase. nih.gov
Radioisotopic Phosphorylation Assays
For decades, the gold standard for quantifying kinase activity has been the radioisotopic assay, prized for its sensitivity and direct measurement of phosphate incorporation. nih.govnih.gov This method relies on a radiolabeled phosphate donor to track the phosphorylation event.
The most common radioisotopic method employs [γ-32P]ATP, where the terminal phosphate group of ATP is labeled with the high-energy beta-emitting isotope, Phosphorus-32 (³²P). harvard.edunih.gov In the assay, Abl kinase catalyzes the transfer of this radiolabeled γ-phosphate from [γ-32P]ATP directly onto the tyrosine residue within the Abl Cytosolic Substrate acetate sequence.
The reaction is typically initiated by adding the [γ-32P]ATP to a mixture containing the kinase and the substrate in an appropriate buffer. harvard.edu The level of kinase activity is directly proportional to the amount of ³²P incorporated into the substrate over a specific time period. nih.gov This incorporation is quantified by measuring the radioactivity of the phosphorylated substrate after its separation from the unreacted [γ-32P]ATP. nih.gov This technique is highly sensitive and provides a quantitative measure of kinase activity, making it a benchmark for validating other assay formats. nih.govnih.gov
A critical step in radioisotopic assays is the efficient separation of the ³²P-labeled substrate from the excess, highly radioactive [γ-32P]ATP. Several techniques are employed for this purpose:
SDS-PAGE (Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis): In this method, the kinase reaction is stopped, and the entire reaction mixture is loaded onto a polyacrylamide gel. Electrophoresis separates the components based on their molecular weight. The smaller ATP molecule migrates much faster than the larger peptide substrate. After separation, the gel is dried and exposed to an autoradiography film or a phosphorimager screen, which detects the beta particles emitted by the ³²P, allowing for visualization and quantification of the phosphorylated substrate. harvard.edunih.gov
Phosphocellulose Assays: This technique utilizes phosphocellulose paper, which has a high affinity for positively charged peptides. The this compound, which is typically basic, binds to the negatively charged paper. After the kinase reaction, aliquots of the mixture are spotted onto the paper. The paper is then washed extensively to remove unbound components, including the negatively charged [γ-32P]ATP. The radioactivity remaining on the paper, corresponding to the phosphorylated substrate, is then measured using a scintillation counter.
Streptavidin-Coated Membranes: This method is applicable when a biotin-tagged version of the Abl Cytosolic Substrate is used. The strong and specific interaction between biotin (B1667282) and streptavidin is exploited for separation. After the kinase reaction, the mixture is applied to a streptavidin-coated membrane or beads. The biotinylated substrate (both phosphorylated and unphosphorylated) is captured, while the [γ-32P]ATP is washed away. The amount of incorporated radioactivity is then quantified by scintillation counting.
Non-Radioisotopic Detection Methods
While sensitive, the use of [γ-32P]ATP involves significant safety, handling, and disposal challenges. This has driven the development of numerous non-radioisotopic methods that offer safer, and often higher-throughput, alternatives. nih.govmoleculardevices.com These assays typically rely on fluorescence, luminescence, or colorimetric detection.
Fluorescence-based assays offer high sensitivity and are readily adaptable to high-throughput screening (HTS) formats. mdpi.com A prominent example is the IMAP (Immobilized Metal Affinity-based Phosphorescence) technology. moleculardevices.commoleculardevices.com
The IMAP assay is a homogeneous "mix-and-read" method that does not require separation steps. biocompare.com The core principle involves three components: a fluorescently labeled peptide substrate (a fluorescently tagged version of Abl Cytosolic Substrate), the kinase, and a binding reagent composed of nanoparticles containing trivalent metal ions (MIII). moleculardevices.comresearchgate.net These nanoparticles have a high affinity for phosphate groups. moleculardevices.com
The process is as follows:
The Abl kinase phosphorylates the fluorescently labeled substrate.
The IMAP binding reagent is added, which stops the kinase reaction.
The nanoparticles in the binding reagent specifically bind to the newly formed phosphate group on the substrate. researchgate.net
This binding event leads to a significant change in the rotational speed of the small fluorescent peptide. This change is detected as an increase in fluorescence polarization (FP). moleculardevices.com Alternatively, in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, the nanoparticle is labeled with a donor fluorophore (e.g., Terbium), and its binding to the acceptor-labeled phosphopeptide brings the two into close proximity, generating a FRET signal. moleculardevices.com
This technology is generic for many kinases and does not depend on specific antibodies, making it a versatile tool for inhibitor profiling. moleculardevices.combiocompare.com
| Feature | Radioisotopic Assay ([γ-32P]ATP) | Fluorescence-Based Assay (IMAP) |
| Principle | Measures direct incorporation of radioactive phosphate. nih.gov | Detects phosphorylation via changes in fluorescence properties (FP or TR-FRET) upon binding to a nanoparticle. moleculardevices.commoleculardevices.com |
| Primary Reagents | Abl Kinase, Abl Substrate, [γ-32P]ATP. harvard.edu | Abl Kinase, Fluorescently-labeled Abl Substrate, ATP, IMAP Binding Reagent. moleculardevices.com |
| Detection Method | Scintillation Counting or Autoradiography. nih.gov | Fluorescence Polarization or TR-FRET Reader. moleculardevices.com |
| Throughput | Low to Medium | High |
| Safety | Requires handling of radioactive materials. harvard.edu | Non-radioactive, safer to handle. moleculardevices.com |
| Assay Format | Heterogeneous (requires separation step). harvard.edu | Homogeneous ("mix-and-read"). biocompare.com |
| Key Advantage | High sensitivity, "gold standard" for direct measurement. nih.gov | High throughput, no-wash steps, no radioactivity. moleculardevices.com |
For large-scale screening of kinase inhibitors, luminescence and colorimetric assays are frequently the methods of choice due to their simplicity, scalability, and high sensitivity. bpsbioscience.commdpi.com
Colorimetric Assays: These assays are often configured in an ELISA (Enzyme-Linked Immunosorbent Assay) format. The Abl Cytosolic Substrate is first immobilized on a microplate well. The kinase reaction is performed in the well, and the resulting phosphorylated substrate is detected using a specific anti-phosphotyrosine antibody that is conjugated to an enzyme like Horseradish Peroxidase (HRP). Addition of an HRP substrate results in a colored product whose absorbance can be measured with a plate reader, correlating with kinase activity.
Luminescence-Based Assays: These are among the most popular HTS methods. The ADP-Glo™ Kinase Assay is a prime example used for Abl kinase. promega.com This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. promega.combpsbioscience.com The process involves two steps:
After the Abl kinase phosphorylates its substrate, an ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
A second detection reagent is added to convert the ADP generated into ATP. This newly synthesized ATP is then used by a luciferase enzyme in the reagent to produce light (luminescence). The luminescent signal is directly proportional to the amount of ADP produced and thus to the Abl kinase activity. promega.com This method has a broad dynamic range and high sensitivity, making it ideal for screening large compound libraries. promega.combpsbioscience.com
| Assay Type | Principle | Signal Readout | Typical Application |
| Colorimetric (ELISA) | Antibody-based detection of phosphorylated substrate using an enzyme-linked secondary antibody that generates a colored product. mdpi.com | Absorbance | Medium-throughput screening, specific antibody required. |
| Luminescence (ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a light signal via luciferase. promega.combpsbioscience.com | Luminescence | High-throughput screening (HTS) of inhibitors. bpsbioscience.com |
Immunodetection with Anti-Phosphotyrosine Antibodies on Immobilized Substrates
A powerful and widely used method for detecting kinase activity involves the use of anti-phosphotyrosine antibodies. nih.govnih.govthermofisher.com These antibodies specifically recognize the phosphorylated tyrosine residue on a substrate, providing a direct measure of enzyme activity. nih.govthermofisher.com In this assay format, the this compound is first immobilized onto a solid support, such as agarose (B213101) beads or a microplate well. nih.gov
The general workflow for this method is as follows:
Immobilization: The this compound is attached to a solid phase. This can be achieved through various chemical conjugation methods.
Kinase Reaction: The immobilized substrate is incubated with the Abl kinase in the presence of ATP. If the kinase is active, it will transfer a phosphate group from ATP to the tyrosine residue on the substrate.
Washing: The solid support is washed to remove the kinase, ATP, and other components of the reaction mixture, leaving only the immobilized substrate, which may now be phosphorylated.
Antibody Incubation: The support is then incubated with a primary anti-phosphotyrosine antibody, which binds specifically to the phosphorylated substrate. nih.govnih.gov
Detection: A secondary antibody conjugated to a detectable marker, such as horseradish peroxidase (HRP) or a fluorescent dye, is added. southernbiotech.com This secondary antibody binds to the primary antibody. The signal generated by the marker, which can be colorimetric, chemiluminescent, or fluorescent, is then measured. The intensity of the signal is directly proportional to the amount of phosphorylated substrate and thus to the kinase activity.
This technique is highly sensitive and specific, allowing for the detection of Abl kinase activity even in complex mixtures like whole-cell lysates. nih.govnih.gov The monoclonal antibody PY20 is a well-characterized and commonly used reagent for this purpose, known for its high affinity for phosphotyrosine. southernbiotech.com
High-Throughput Screening Platforms for Abl Kinase Modulators
The identification of new inhibitors for Abl kinase is a major focus of drug discovery efforts. nih.govnih.gov High-throughput screening (HTS) platforms are essential for rapidly evaluating large libraries of chemical compounds for their ability to modulate Abl kinase activity. nih.govhudsonlabautomation.com These platforms are designed to be automated, scalable, and provide robust, quantitative data.
Peptide Microarray and Array-Based Systems for Substrate Specificity Mapping
Peptide microarrays are a powerful tool for mapping the substrate specificity of kinases like Abl. nih.govnih.gov These arrays consist of a large number of different peptide sequences immobilized on a solid surface, such as a glass slide. nih.gov By incubating the microarray with Abl kinase and ATP, researchers can identify which peptide sequences are the most efficiently phosphorylated. This information is invaluable for understanding the kinase's biological function and for designing optimal substrates for use in HTS assays. nih.govnih.gov
A typical peptide microarray experiment for Abl kinase would involve:
Array Fabrication: A library of peptides, which can include variants of the Abl Cytosolic Substrate, is synthesized and spotted onto a microarray slide.
Kinase Reaction: The microarray is incubated with purified Abl kinase and radiolabeled or non-radiolabeled ATP.
Detection: The array is washed, and the amount of phosphorylation on each peptide spot is quantified. For radiolabeled ATP, this is done using a phosphorimager. For non-radiolabeled ATP, an anti-phosphotyrosine antibody followed by a fluorescently labeled secondary antibody is commonly used. nih.gov
The data from these experiments reveal the consensus sequence motifs that are preferred by Abl kinase, providing insights into its substrate recognition profile. nih.govnih.gov
Automation in Liquid Handling and Signal Detection
To screen thousands or even millions of compounds, HTS platforms rely heavily on automation. hudsonlabautomation.comugent.beiqvia.comdispendix.com Robotic systems for liquid handling are used to dispense kinase, substrate, ATP, and test compounds into microplates with high precision and speed. iqvia.comox.ac.uk This minimizes human error and ensures the reproducibility of the assay. iqvia.com
Automated liquid handlers can perform a variety of tasks, including:
Serial dilutions of test compounds.
Addition of reagents to microplates in 96, 384, or even 1536-well formats. ox.ac.uk
Plate washing steps.
Following the kinase reaction, automated plate readers are used for signal detection. ugent.beox.ac.uk These instruments can measure absorbance, fluorescence intensity, fluorescence polarization, time-resolved fluorescence, or luminescence, depending on the assay format. ox.ac.uk The integration of automated liquid handling and signal detection allows for the unattended screening of large compound libraries, significantly accelerating the drug discovery process. hudsonlabautomation.comdispendix.com
Computational Data Analysis and Specificity Filtering Algorithms
The vast amount of data generated by HTS and peptide microarray experiments necessitates the use of sophisticated computational tools for analysis. rki.denih.govscispace.comuu.nl For peptide microarrays, algorithms are used to identify "hit" peptides that are significantly phosphorylated above the background. rki.de These algorithms often incorporate statistical models to account for variations in spot intensity and background noise. rki.descispace.com
Once hit peptides are identified, their sequences can be aligned to generate a consensus motif that represents the substrate specificity of the kinase. nih.gov Weight matrices and nearest neighbor approaches are among the computational methods used to process this information and predict novel substrates. nih.gov
In HTS campaigns, computational analysis is used to:
Normalize the data: To correct for systematic errors, such as variations across a plate or between different screening runs.
Identify "hits": Compounds that produce a significant change in kinase activity are flagged for further investigation.
Calculate IC50 values: For hit compounds, dose-response curves are generated to determine the concentration at which they inhibit 50% of the kinase activity.
Cluster hits by chemical structure: To identify structure-activity relationships (SARs) that can guide the optimization of lead compounds.
Multiplexed Assays with Abl Cytosolic Substrate Variants
To increase the information content of a single assay, multiplexed approaches can be employed. escholarship.org In the context of Abl kinase, this could involve using a panel of different substrate variants in the same reaction well. These variants could be designed to have different affinities for the kinase or to represent different physiological substrates.
By using substrates that are differentially tagged (e.g., with different fluorescent labels or mass tags), the phosphorylation of each substrate can be measured independently. This allows for the simultaneous assessment of a compound's effect on the phosphorylation of multiple substrates, providing a more detailed picture of its inhibitory profile. This approach can be particularly useful for identifying allosteric inhibitors that may have substrate-dependent effects. wiley.com
Application in Cell-Free and Cell-Extract Kinase Assays
This compound is widely used in both cell-free and cell-extract kinase assays to measure the activity of Abl kinase and to screen for inhibitors. nih.govnih.govbpsbioscience.comnih.govpromega.com
Cell-Free (Recombinant Enzyme) Assays: In this format, a purified, recombinant Abl kinase is used. promega.com These assays are highly controlled and are ideal for studying the kinetics of the enzyme and for determining the direct inhibitory effect of a compound on the kinase. The reaction typically contains the recombinant kinase, this compound, ATP, and the test compound. The simplicity of this system allows for a clear interpretation of the results.
Cell-Extract Kinase Assays: To measure the activity of Abl kinase in a more physiologically relevant context, assays can be performed using extracts from cells that express the kinase. nih.gov In this case, the cell lysate provides the source of the kinase. While more complex than cell-free assays, these experiments can provide insights into how the cellular environment, including the presence of other proteins and signaling molecules, influences kinase activity and inhibitor efficacy. nih.govnih.gov A refined proteomic approach known as kinase assay linked phosphoproteomics (KALIP) integrates in vitro kinase assays with quantitative phosphoproteomics in response to multiple kinase inhibitors to identify direct kinase substrates from cell extracts. nih.govcolab.wsfigshare.com
Below is a table summarizing the key features of these assay formats:
| Feature | Cell-Free Assay | Cell-Extract Assay |
| Kinase Source | Purified, recombinant enzyme | Cell lysate |
| Complexity | Low | High |
| Control | High | Moderate |
| Physiological Relevance | Low | High |
| Primary Use | Enzyme kinetics, primary screening | Secondary screening, validation |
Use with Purified Recombinant Abl Kinase Domains
Assays employing purified recombinant Abl kinase domains offer a controlled environment to study the intrinsic catalytic activity of the enzyme. nih.gov In this setup, the Abl kinase domain, often expressed and purified from bacterial or insect cell systems, is incubated with this compound in a reaction buffer containing ATP. nih.gov The kinase transfers the gamma-phosphate from ATP to the tyrosine residue within the substrate sequence (EAIYAAPFAKKK). watsonbio.compeptide.com
The extent of phosphorylation can be quantified using various detection methods. A common approach involves the use of phosphospecific antibodies that recognize the phosphorylated tyrosine on the substrate. This can be adapted to an ELISA (Enzyme-Linked Immunosorbent Assay) format for high-throughput screening. nih.gov Another method involves the use of radioactive ATP ([γ-³²P]ATP), where the incorporation of the radioactive phosphate into the substrate is measured.
The use of purified systems is advantageous for dissecting the direct effects of inhibitors or activators on Abl kinase activity without the confounding variables present in a cellular context. nih.gov It allows for the precise determination of kinetic parameters and the screening of potential therapeutic agents that directly target the kinase domain. nih.gov For instance, the efficacy of well-known Abl kinase inhibitors like imatinib (B729) can be readily assessed in such assays. nih.gov
Assessment of Endogenous Abl Activity in Whole Cell Lysates or Extracts
Measuring the activity of endogenous Abl kinase within a more physiologically relevant context is achievable using whole cell lysates or extracts. nih.gov This approach provides insights into the kinase's activity as it exists within the complex cellular milieu, influenced by regulatory proteins and signaling networks. nih.gov In these assays, cell lysates containing the native Abl kinase are incubated with this compound.
A significant challenge in using whole cell lysates is the presence of other endogenous kinases that can also phosphorylate the this compound, leading to a high background signal. nih.gov This nonspecific phosphorylation can mask the specific activity of Abl kinase, making accurate measurement difficult. Several strategies have been developed to mitigate this issue. One approach is to use specific inhibitors to block the activity of potentially interfering kinases. However, the specificity of many kinase inhibitors is not absolute, which can complicate the interpretation of results.
To enhance the specificity of the assay, researchers have developed methods that combine the advantages of in vitro assays with the biological relevance of cell extracts. nih.gov One powerful strategy is the use of immobilized substrates. nih.govnih.gov In this method, the this compound is attached to a solid support, such as agarose beads or microarray slides. nih.govresearchgate.net
The process typically involves the following steps:
Immobilization: The substrate is chemically linked to the solid support.
Incubation: The immobilized substrate is incubated with the cell lysate, allowing the endogenous Abl kinase to phosphorylate it.
Washing: The solid support is washed to remove the cell lysate, including ATP and other kinases, thereby reducing the background signal. nih.gov
Detection: The level of phosphorylation on the immobilized substrate is then quantified, often using phosphospecific antibodies in an ELISA-based format. nih.gov
This solid-phase kinase assay has been shown to be both sensitive and specific for detecting endogenous Bcr-Abl activity from cell extracts. nih.gov By immobilizing the substrate, it is possible to effectively separate the phosphorylation event from the complex mixture of the cell lysate, leading to a much-improved signal-to-noise ratio. nih.gov Furthermore, modifications to the peptide substrate, such as adding specific domains that promote association with Abl kinase, can further enhance the sensitivity and specificity of the assay. nih.gov
Kinetic Characterization of Abl Kinase Enzymes
Understanding the kinetic parameters of Abl kinase is crucial for elucidating its catalytic mechanism and for the development of effective inhibitors. The Michaelis-Menten model is a fundamental framework used to describe enzyme kinetics. washington.edunih.gov
Determination of Michaelis-Menten Parameters (e.g., Km value for Abl Cytosolic Substrate)
The Michaelis-Menten equation relates the initial reaction velocity (V₀) to the substrate concentration ([S]). washington.edu Two key parameters are derived from this model:
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. washington.edu
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. washington.edu It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.
To determine the Km value for Abl Cytosolic Substrate, a series of experiments are conducted where the initial phosphorylation rates are measured at various concentrations of the substrate, while keeping the enzyme concentration constant. nih.gov The data of initial velocity versus substrate concentration are then plotted and fitted to the Michaelis-Menten equation using non-linear regression analysis to calculate the Km and Vmax values. nih.govnih.gov
Below is a hypothetical data table illustrating the results of such an experiment:
| Substrate Concentration (µM) | Initial Velocity (µM/min) |
| 10 | 0.5 |
| 20 | 0.8 |
| 40 | 1.2 |
| 80 | 1.6 |
| 160 | 1.8 |
| 320 | 1.9 |
| 640 | 2.0 |
This is a hypothetical data table for illustrative purposes.
From this data, a Michaelis-Menten plot can be generated to visualize the relationship and estimate the kinetic parameters.
Analysis of Enzyme Reaction Velocity and Catalytic Turnover Rates
The reaction velocity is the rate at which the enzyme converts the substrate into product and is typically expressed in terms of concentration per unit of time (e.g., µM/min). mdpi.com The initial velocity is particularly important for kinetic analysis as it reflects the enzyme's activity before significant substrate depletion or product inhibition occurs.
The catalytic turnover rate (kcat) , also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. mdpi.comnih.gov It is a measure of the enzyme's catalytic efficiency and is calculated using the following equation: nih.gov
kcat = Vmax / [E]t
Where:
Vmax is the maximum reaction velocity.
[E]t is the total enzyme concentration.
Kinetic studies have revealed that different mutants of the Bcr-Abl kinase domain can exhibit altered kinase activity and substrate utilization, which can be quantified through the determination of these kinetic parameters. nih.gov
Evaluation of Kinase Inhibitor Potency (IC50 values) using this compound
The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone in the characterization of kinase inhibitors, providing a quantitative measure of their potency. This compound, a specific peptide substrate for the Abelson (Abl) tyrosine kinase, serves as a critical tool in robust and reproducible in vitro assays designed to screen and characterize the efficacy of potential therapeutic agents targeting Abl kinase activity.
The methodological framework for assessing kinase inhibitor potency using this compound is centered around a competitive in vitro kinase assay. In this setup, the Abl kinase enzyme is incubated with its peptide substrate, this compound, and the co-factor adenosine triphosphate (ATP). The kinase catalyzes the transfer of a phosphate group from ATP to a specific tyrosine residue on the substrate. The potency of an inhibitor is determined by its ability to compete with ATP or the substrate, thereby reducing the phosphorylation of this compound.
The general procedure involves the preparation of a reaction mixture containing the Abl kinase, a defined concentration of this compound, and varying concentrations of the inhibitor being tested. The reaction is initiated by the addition of ATP and allowed to proceed for a set period under controlled temperature and buffer conditions. The extent of substrate phosphorylation is then quantified using various detection methods, such as enzyme-linked immunosorbent assay (ELISA) with a phosphotyrosine-specific antibody, fluorescence polarization, or radiometric assays that measure the incorporation of radiolabeled phosphate.
By plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration, a dose-response curve is generated. From this curve, the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%, can be accurately calculated. This value is crucial for the preclinical evaluation and comparison of different kinase inhibitors.
Detailed Research Findings
A body of research has utilized peptide substrates analogous to this compound to determine the IC50 values of several well-established and novel Abl kinase inhibitors. These studies are fundamental in understanding the therapeutic potential and the resistance profiles of these compounds. For instance, in vitro assays are critical for comparing the potency of first, second, and third-generation Bcr-Abl inhibitors against both the wild-type kinase and its various drug-resistant mutants.
Nilotinib, a second-generation inhibitor, was developed as a more potent alternative to imatinib, demonstrating significantly higher potency in in vitro studies. nih.gov Similarly, dasatinib, another second-generation inhibitor, has shown even greater potency than imatinib against the unmutated Abl kinase in vitro. nih.gov The utilization of a standardized peptide substrate in these assays allows for a direct comparison of the intrinsic inhibitory activities of these compounds.
Research has also explored novel peptide-based inhibitors that target the substrate-binding site of Bcr-Abl. nih.govnih.gov In one such study, engineered cyclotides incorporating sequences from abltide, the optimal substrate for Abl kinase, demonstrated inhibitory activity in the low micromolar range. nih.govnih.gov The IC50 values for these novel inhibitors were determined using a competitive assay with abltide, highlighting the utility of peptide substrates in the discovery of new classes of kinase inhibitors. nih.gov For example, the IC50 value of imatinib against wild-type Abl kinase was determined to be 0.3 µM in one such assay. nih.gov
The table below presents a compilation of IC50 values for several key Abl kinase inhibitors, as determined in various in vitro kinase assays utilizing peptide substrates.
| Inhibitor | Abl Kinase Variant | IC50 (nM) | Source |
|---|---|---|---|
| Imatinib | c-Abl | 400 | ashpublications.org |
| c-Imatinib3 | c-Abl | 28000 | ashpublications.org |
| Nilotinib | c-Abl | 45 | ashpublications.org |
| c-Nilotinib | c-Abl | 28 | ashpublications.org |
| Dasatinib | c-Abl | 9 | ashpublications.org |
| c-Dasatinib | c-Abl | 8 | ashpublications.org |
| Imatinib | Wild-type Abl | 300 | nih.gov |
Molecular Mechanisms of Abl Kinase Substrate Interaction and Regulation
Structural Basis of Abl Kinase Substrate Binding
The ability of Abl kinase to phosphorylate its substrates is fundamentally linked to the three-dimensional architecture of its kinase domain and the coordinated action of its regulatory domains.
Conformation of the Active Site and Molecular Details of the Catalytic Mechanism
The catalytic core of Abl kinase, known as the kinase domain (also referred to as the SH1 domain), is responsible for the transfer of a phosphate (B84403) group from ATP to a tyrosine residue on a substrate protein. nih.govnih.gov This domain possesses a characteristic bilobal structure, with a smaller N-terminal lobe and a larger C-terminal lobe. nih.govresearchgate.net The active site is situated in the cleft between these two lobes. nih.govnih.gov
Key structural features within the active site are essential for its catalytic function:
P-loop: A glycine-rich phosphate-binding loop located in the N-lobe that plays a critical role in coordinating the ATP-Mg2+ complex. nih.govnih.gov
αC Helix: Also in the N-lobe, this helix can switch between active and inactive conformations, thereby regulating kinase activity. nih.govresearchgate.net
Activation Loop (A-loop): Found in the C-lobe, this flexible loop must be in an "open" conformation to allow substrate access. researchgate.netnih.gov Autophosphorylation of a key tyrosine residue (Tyr412 in ABL1) within this loop stabilizes the active conformation. researchgate.netnih.gov
DFG Motif: Located at the start of the activation loop, the conformation of this Asp-Phe-Gly motif is a critical determinant of the kinase's activation state. nih.govresearchgate.net
The catalytic mechanism involves the hydroxyl group of a substrate's tyrosine residue acting as a nucleophile. nih.gov An aspartate residue (Asp363) within the active site is positioned to abstract a proton from this tyrosine, facilitating the phosphoryl transfer from ATP. nih.gov This process is also dependent on the presence of at least one magnesium ion, which helps to neutralize the negative charge of the ATP molecule. nih.gov
Roles of Abl Regulatory Domains (SH1, SH2, SH3) in Substrate Engagement
In its inactive state, the Abl kinase is maintained in an autoinhibited conformation through a series of intramolecular interactions involving its SH3, SH2, and kinase (SH1) domains. nih.govnih.govnih.gov These domains essentially form a "clamp" that restricts the kinase domain's activity. nih.gov The disruption of this autoinhibited state and the engagement of substrates are critically mediated by the SH2 and SH3 domains. nih.gov
| Domain | Function in Substrate Engagement |
| SH1 (Kinase Domain) | Catalyzes the transfer of phosphate from ATP to tyrosine residues on substrate proteins. nih.govnih.gov |
| SH2 Domain | Binds to specific phosphotyrosine-containing sequences on substrates, contributing to substrate recognition and processive phosphorylation. nih.govnih.gov It plays a key role in allosteric activation. gauss-centre.eu |
| SH3 Domain | Recognizes and binds to proline-rich motifs (PxxP) in interacting proteins and substrates, aiding in substrate recruitment and regulating kinase activity. nih.govembopress.orgnih.gov |
The Src Homology 2 (SH2) domain is a key player in both substrate recognition and the allosteric activation of Abl kinase. gauss-centre.eu It functions by binding to specific amino acid sequences containing a phosphorylated tyrosine residue. nih.gov
Upon activation, such as through signals from growth factors, Abl kinase can undergo autophosphorylation. nih.gov The newly phosphorylated tyrosine sites on Abl or on its substrates can then be recognized by the SH2 domain. nih.gov This binding event is crucial for several reasons:
Substrate Recruitment: It helps to recruit and tether substrates to the kinase, facilitating their efficient phosphorylation. nih.gov
Processive Phosphorylation: The SH2 domain's ability to bind phosphotyrosine allows for the sequential phosphorylation of multiple sites on a single substrate molecule. nih.govresearchgate.net
Allosteric Activation: The binding of a phosphopeptide to the SH2 domain can disrupt the autoinhibitory clamp, leading to a significant increase in kinase activity. nih.gov This occurs because the SH2 domain, when engaged with a substrate, can shift its position from the C-lobe to the N-lobe of the kinase domain, a conformation that stabilizes the active state. gauss-centre.eunih.govnih.gov This dynamic repositioning is a hallmark of allosteric regulation. gauss-centre.eunih.gov
Interestingly, the substrate specificity of the Abl kinase domain has co-evolved with the ligand-binding preference of its SH2 domain, meaning that good kinase substrates are often also effective binders to the SH2 domain. nih.govnih.gov
The Src Homology 3 (SH3) domain contributes to the regulation of Abl kinase by binding to specific proline-rich sequences, typically containing a core PxxP motif. nih.govembopress.orgnih.gov These motifs are found in a variety of physiological binding partners and substrates. embopress.orgpnas.org
In the autoinhibited state, the SH3 domain binds to a proline-rich linker region that connects the SH2 and kinase domains, helping to lock the enzyme in an inactive conformation. nih.gov The activation of Abl kinase often involves the disruption of this intramolecular interaction by the competitive binding of other proteins to the SH3 domain. nih.gov
The Abl SH3 domain exhibits binding specificity, recognizing particular proline-rich sequences over others. embopress.orgpnas.orgpnas.org For instance, it can bind to a 10-amino acid proline-rich segment in the protein formin. embopress.org The binding of various proteins—such as Abi-1, Nck, and paxillin—to the SH3 domain can displace it from its inhibitory position, leading to kinase activation. researchgate.net This mechanism allows Abl kinase to integrate signals from multiple pathways that utilize proline-rich signaling molecules. nih.govnih.gov
Allosteric Regulation of Abl Kinase by Substrates and Modulators
Allostery, the regulation of a protein's function at one site by the binding of a molecule at a different site, is central to the control of Abl kinase. researchgate.netnih.gov Both substrates and other molecular modulators can induce conformational changes that shift the equilibrium between the inactive and active states of the enzyme. elifesciences.orgelifesciences.orgpnas.org
Substrate-Induced Disruption of Abl Autoinhibition and Conformational Transitions
The binding of substrates can actively promote the activation of Abl kinase by disrupting its autoinhibited structure. nih.govelifesciences.org The autoinhibited state is characterized by a compact assembly where the SH3 and SH2 domains are docked onto the kinase domain, stabilized in the 1b isoform by a myristoyl group tucked into a hydrophobic pocket on the C-lobe. nih.govnih.govelifesciences.org This assembly hinders efficient substrate binding. elifesciences.org
The process of substrate-induced activation can be seen as a positive feedback loop:
Initial phosphorylation of a substrate, either by the basal activity of Abl or another kinase, creates a phosphotyrosine docking site. nih.gov
This docking site engages the Abl SH2 domain. nih.govnih.gov
This interaction physically disrupts the inhibitory contacts between the SH2 domain and the kinase C-lobe. nih.govnih.govnih.gov
The release of the SH2 domain, and often the SH3 domain as well, frees the kinase domain from its clamped state, leading to a significant increase in catalytic activity. nih.govnih.gov This allows for the more robust phosphorylation of the initial substrate and other target proteins. researchgate.net
This mechanism ensures that Abl kinase activity is efficiently and locally switched on in response to specific cellular signals that generate phosphorylated docking sites or proline-rich motifs. nih.govresearchgate.net The transition from the "closed" autoinhibited conformation to the "open" active state involves substantial conformational changes, including the repositioning of the regulatory domains and adjustments within the kinase domain itself to optimize it for catalysis. researchgate.netelifesciences.orgresearchgate.net
Elucidation of Allosteric Communication Pathways within the Abl Kinase Domain
Allosteric regulation plays a pivotal role in controlling the catalytic activity of the Abl kinase domain. This involves the binding of molecules at sites distinct from the active site, which then triggers conformational changes that modulate kinase function.
Dynamic Coupling and Signal Propagation between ATP and Substrate Binding Sites
The binding of ATP and a substrate to the Abl kinase domain are not independent events but are dynamically coupled. nih.gov This coupling ensures that the kinase is only fully active when both the energy source (ATP) and the target for phosphorylation (substrate) are present. This intricate communication is facilitated by a network of interacting residues that propagate conformational changes between the ATP-binding pocket and the substrate-binding site. plos.org
NMR relaxation studies on other kinases, such as PKA-C, have revealed that the binding of a nucleotide analogue can induce correlated motions among residues in the active site. nih.gov The subsequent binding of a peptide substrate further extends these correlated dynamics throughout both the N- and C-lobes of the kinase domain. nih.gov This suggests a global exchange process centered on the kinase's structural spine, creating a "dynamically committed" state that links domain movements to the catalytic cycle. nih.gov This dynamic coupling can lead to positive cooperativity, where the binding of one ligand increases the affinity for the other, a phenomenon that may be partially explained by the nucleotide binding "prepaying" the entropic cost of substrate binding. nih.gov
Identification of Regulatory Switch Centers and Functional Hotspots
Within the Abl kinase domain, specific residues and structural motifs act as regulatory "switch centers" or "functional hotspots." These regions are critical for mediating allosteric communication and controlling the conformational transitions between the active and inactive states. Mutations in these hotspots can disrupt the normal regulatory mechanisms, leading to constitutive kinase activity and disease.
Key regulatory elements include:
The SH2 and SH3 domains: These domains engage in intramolecular interactions that clamp the kinase domain in an inactive conformation. nih.govpnas.org Disruption of these interactions by binding partners or mutations leads to kinase activation. nih.gov
The Activation Loop (A-loop): The conformation of the A-loop is a critical determinant of kinase activity. acs.org In the inactive state, it often blocks substrate access to the active site. researchgate.net Phosphorylation of a key tyrosine residue (Y412 in c-Abl) within this loop stabilizes the active conformation. researchgate.net
The DFG Motif: This highly conserved motif at the beginning of the activation loop can adopt different conformations ("DFG-in" and "DFG-out"), which are crucial for inhibitor binding and regulating kinase activity. nih.gov
Gatekeeper Residue (T315): This residue controls access to a hydrophobic pocket near the ATP-binding site. pnas.org Mutations at this position, such as the T315I mutation, are a common cause of resistance to kinase inhibitors. pnas.org
Studies have shown that adapter proteins like Crk and Abi1 can act as molecular switches, regulating Abl kinase activity and its signaling to the cytoskeleton. nih.gov These proteins can modulate the stability of the interactions between the regulatory domains and the kinase domain, thereby fine-tuning Abl's catalytic output. nih.gov
Computational Approaches to Model Abl-Substrate Dynamics
Computational methods have become indispensable tools for investigating the complex dynamic behavior of the Abl kinase and its interactions with substrates and inhibitors. These approaches provide insights at an atomic level that are often inaccessible through experimental techniques alone.
Molecular Dynamics (MD) Simulations of Abl-Substrate Complexes and Conformational Ensembles
Molecular dynamics (MD) simulations allow researchers to model the time-dependent behavior of the Abl kinase, capturing its conformational flexibility and the dynamic nature of its interactions with substrates and inhibitors. nih.govacs.org By simulating the movements of atoms over time, MD can reveal the pathways of conformational change, such as the transition between the active and inactive states. acs.org
MD simulations have been used to:
Study the conformational ensembles of the Abl kinase domain, providing a more complete picture of its dynamic landscape than static crystal structures. nih.gov
Investigate the effects of mutations, including those that confer drug resistance, on the conformational dynamics of the kinase. pnas.org
Model the binding of substrates and inhibitors to understand the structural basis of their specificity and affinity. researchgate.net
Explore the allosteric communication pathways that connect different parts of the protein. plos.org
For instance, MD simulations have been employed to study the binding of peptide substrates to the Abl kinase domain and to model the conformational changes associated with inhibitor binding. nih.govresearchgate.net
Network-Centric Analysis of Residue Interaction Networks and Allosteric Communications
A network-centric approach can be used to analyze the vast amount of data generated by MD simulations. In this model, the protein is represented as a network where amino acid residues are the nodes and their interactions are the edges. This allows for the identification of key residues and pathways that are critical for protein function and allosteric regulation. rsc.orgnih.gov
This type of analysis has demonstrated that:
The residue interaction networks in Abl kinase complexes often exhibit a "small-world" topology, which allows for efficient communication between distant parts of the protein. rsc.org
The binding of inhibitors can significantly alter the properties of the residue interaction network, highlighting the allosteric impact of these molecules. nih.gov
Key residues with high "centrality" in the network are often associated with functional importance and susceptibility to drug-resistant mutations. rsc.org
By comparing the residue interaction networks of Abl in complex with different inhibitors, researchers can gain insights into the molecular basis of drug efficacy and resistance. rsc.orgnih.gov
Molecular Docking and Binding Affinity Predictions for Substrates and Inhibitors
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds for potential inhibitors of the Abl kinase. nih.govfao.org
Docking studies can:
Predict the binding mode of substrates and inhibitors in the active site of Abl kinase. nih.gov
Help to rationalize the structure-activity relationships of a series of compounds.
Guide the design of new and more potent inhibitors. nih.gov
In Silico Modeling of Allosteric Transitions and Functional Landscapes of Abl Kinase
Computational, or in silico, modeling has become an indispensable tool for dissecting the complex molecular mechanisms that govern the function and regulation of Abelson (Abl) tyrosine kinase. These methods provide an atomic-level view of the dynamic processes that are often difficult to capture through experimental techniques alone. By simulating the movement and interactions of atoms over time, researchers can map the energy landscapes, transition pathways, and allosteric communication networks that define the kinase's operational cycle. nih.govmdpi.com
A central challenge in studying Abl kinase is its inherent conformational flexibility. The kinase domain transitions between various active and inactive states, which are critical for its regulation and its interaction with inhibitors. nih.govacs.org Computational approaches, particularly molecular dynamics (MD) simulations and enhanced sampling techniques, have been pivotal in exploring these conformational transitions and understanding the functional consequences of its dynamic behavior. figshare.comnih.gov
Mapping the Conformational Landscape with Molecular Dynamics and Markov State Models
Standard molecular dynamics (MD) simulations, which solve Newton's equations of motion for every atom in the system, provide a high-resolution "computational microscope" to observe kinase dynamics. embnet.orgnih.gov However, the timescales of large-scale conformational changes, like the complete activation or inactivation cycle, often exceed what can be feasibly simulated with conventional MD. nih.gov To overcome this, MD simulations are often coupled with Markov State Models (MSMs). acs.orgnih.gov MSMs are a powerful statistical framework that integrates information from numerous shorter simulations to build a model of the long-timescale dynamics, effectively mapping the entire accessible conformational landscape. acs.orgnih.gov
These simulations have revealed that the conformational state of Abl is primarily defined by the arrangement of four key structural elements: the activation loop (A-loop), the αC-helix, the Asp-Phe-Gly (DFG) motif, and the phosphate-binding loop (P-loop). nih.govacs.org The transition between an active and inactive state involves significant rearrangements of these elements. acs.org MSM-based studies have successfully predicted a multitude of distinct conformational states, some of which were previously unknown from static crystal structures but have since been validated. nih.gov This highlights the power of in silico methods to not only explain existing data but also to make testable predictions. nih.gov
| Computational Study Focus | Methodology | Key Findings | Reference(s) |
| Conformational State Prediction | MD simulations and Markov State Models (MSMs) | Predicted 16 distinct conformational states, 7 of which were known from PDB structures. | nih.gov |
| Conformational State Prediction | PCCA+ clustering algorithm applied to a published MSM | Predicted 30 related conformations of the Abl kinase domain. | nih.gov |
| Transition Pathway Mapping | MD simulations and MSM | Identified a complex, non-linear path of 8 conformational clusters involved in the transition between active and two inactive states. | nih.gov |
Simulating the Activation Mechanism and Energy Barriers
The activation of Abl kinase is a complex process involving a conformational shift from a closed, inactive state to an open, active one. nih.gov Capturing this transition requires advanced computational methods known as enhanced sampling techniques, such as well-tempered metadynamics (wT-metaD) combined with essential dynamics sampling (EDS). nih.govacs.org These methods accelerate the simulation of rare events by adding a computational "bias" that encourages the system to escape from stable energy wells and explore new conformations. nih.gov
Using this combined approach, researchers have elucidated a detailed, three-step mechanism for Abl1 kinase activation. nih.govacs.org The simulations revealed two metastable intermediate states that possess a partially open A-loop but differ in the conformation of the DFG motif ("in" or "out"). nih.govacs.org By calculating the free energy profile along this activation pathway, these studies provide quantitative insights into the stability of these intermediates and the energy required to transition between them. nih.govacs.org
| Activation Pathway Parameter | Methodology | Calculated Value | Reference(s) |
| Rate-Determining Free Energy Barrier | EDS and wT-metaD Simulations | 13.8 kcal/mol | nih.govacs.org |
| Free Energy Barrier Between Intermediates | EDS and wT-metaD Simulations | 7.5 kcal/mol | nih.govacs.org |
Modeling Allosteric Communication and Regulation
Abl kinase activity is tightly controlled by allosteric regulation, where events at one site, such as the binding of the natural N-terminal myristoyl group or an allosteric inhibitor to the myristoyl pocket, influence the catalytic activity at the distant ATP-binding site. acs.orgnih.govpnas.org In silico models have been instrumental in deciphering the communication pathways that connect these sites. acs.orgnih.gov
Techniques such as structural perturbation analysis and community-based network analysis are applied to MD simulation trajectories to map these allosteric networks. acs.orgnih.gov These analyses model the kinase as a network of interacting residues, allowing researchers to identify "hotspot" residues and communities of residues that are crucial for transmitting signals across the protein structure. acs.orgnih.gov Such studies have shown that allosteric inhibitors and activators exert differential control; inhibitors can strengthen the closed, inactive state by enhancing communication from the allosteric pocket to the ATP site, whereas activators may induce a more dynamic, open state that couples the ATP and substrate-binding sites. acs.org
Understanding Inhibitor Specificity and Resistance
Computational modeling provides crucial insights into how inhibitors achieve their specificity and how drug-resistance mutations subvert their action. nih.govnih.gov A key example is the specificity of imatinib (B729) for Abl over the highly similar Src kinase. nih.gov MD simulations and free energy calculations have demonstrated that imatinib interacts very similarly with both kinases when they are in the correct "DFG-out" conformation. nih.gov The specificity arises not from differential binding strength to a static structure, but from "conformational selection": the energy penalty for Src to adopt the required DFG-out conformation is much higher than for Abl, making imatinib binding far less favorable. nih.gov
| Inhibitor/Kinase Pair | Parameter | Methodology | Calculated Value | Reference(s) |
| Imatinib / Src vs. Abl | Binding Free Energy Difference (ΔΔGi) in DFG-out state | MD Free Energy Calculations | 0.2 ± 0.6 kcal/mol | nih.gov |
| Apo-Src Kinase | Conformational Free Energy Difference (DFG-in vs. DFG-out) | Deduced from experimental binding and MD calculations | 4.4 ± 0.9 kcal/mol | nih.gov |
Contribution of Abl Cytosolic Substrate Research to Understanding Abl Kinase Biology
Identification and Validation of Endogenous Abl Substrates
Identifying the authentic, or endogenous, substrates of Abl kinase within the complex environment of the cell is a significant challenge. Kinase-substrate interactions are often transient, making them difficult to capture. To overcome this, researchers have developed sophisticated methods that combine biochemistry, genetics, and mass spectrometry to pinpoint the direct targets of Abl kinase.
Integrated Proteomic Approaches for Phosphotyrosine Site Mapping
Modern proteomics provides powerful, unbiased methods for mapping phosphorylation events across the entire proteome. nih.gov These approaches allow for the large-scale identification of proteins that are tyrosine-phosphorylated in response to Abl kinase activity, providing a global snapshot of its signaling network. acs.org Integrated strategies are particularly powerful, as they combine multiple lines of evidence to increase confidence in substrate identification. nih.gov
A refined proteomic strategy known as Kinase Assay Linked Phosphoproteomics (KALIP) has been instrumental in elucidating the direct substrates of Abl kinase. nih.gov This method uniquely integrates in vitro kinase assays with in vivo quantitative tyrosine phosphoproteomics. nih.govyoutube.com The KALIP strategy involves:
In Vitro Kinase Assay : Performing a kinase reaction using purified Abl kinase and a complex mixture of peptides derived from cell lysates. youtube.com
In Vivo Phosphoproteomics : Quantitatively analyzing changes in tyrosine phosphorylation within cells where Abl kinase activity is modulated, for example, by using multiple specific tyrosine kinase inhibitors (TKIs) like imatinib (B729), dasatinib, and bosutinib. nih.govyoutube.com
By overlapping the datasets from both the in vitro and in vivo experiments, researchers can filter out indirect effects and off-target inhibitor actions, generating a high-confidence list of direct Abl substrates. nih.govyoutube.com Applying this multi-TKI KALIP approach in the K562 human chronic myelogenous leukemia (CML) cell line, which is driven by the aberrant BCR-ABL fusion protein, led to the identification of 60 probable Abl substrates, including both known and novel proteins. nih.gov One of the significant novel substrates identified and validated through this work was the Spleen Tyrosine Kinase (SYK). nih.govyoutube.com
Table 1: Summary of KALIP Approach for Abl Substrate Identification
| Feature | Description | Reference |
|---|---|---|
| Methodology | Integrates in vitro kinase assays with in vivo phosphoproteomics using multiple TKIs. | nih.govyoutube.com |
| Cell Line Used | K562 (Human Chronic Myelogenous Leukemia) | nih.gov |
| Identified Substrates | 60 high-probability direct substrates of Abl kinase. | nih.gov |
| Novel Substrate Example | Spleen Tyrosine Kinase (SYK). | nih.govyoutube.com |
Proximity labeling techniques, such as BioID, offer a powerful method for mapping the interaction environment of a protein in living cells. nih.gov This approach is particularly useful for detecting weak and transient interactions, which are characteristic of many kinase-substrate pairs. youtube.comnih.gov The BioID method utilizes a promiscuous biotin (B1667282) ligase fused to a protein of interest (the "bait"). nih.gov When activated by the addition of biotin, the ligase biotinylates any proteins in its immediate vicinity (within an approximate 10-nanometer radius), creating a covalent tag that allows for their subsequent purification and identification by mass spectrometry. nih.gov
While direct large-scale BioID screens for Abl kinase itself are emerging, the technique has been successfully applied to key components of its signaling network. For instance, proximity labeling using TurboID (an improved, faster version of BioID) was used to map the interactome of Abelson Interactor 1 (ABI1), a well-established substrate and binding partner of Abl kinase. nih.govbiorxiv.orgmedchemexpress.com This study identified 212 proximal interactors of ABI1, confirming its known roles in cytoskeletal regulation and uncovering new links to other signaling pathways. biorxiv.org By combining proximity labeling with other methods like kinase-perturbed phosphoproteomics and motif analysis, researchers can effectively distinguish true substrates from mere binding partners. youtube.comacs.org
Correlation of Synthetic Substrate Specificity with Predicted and Verified Physiological Substrates
Synthetic substrates, such as the peptide Abl Cytosolic Substrate acetate (B1210297) (also known as Abltide), are crucial tools for studying the intrinsic catalytic activity of Abl kinase in vitro. nih.govnih.gov These peptides are often designed based on a consensus phosphorylation sequence derived from known physiological substrates. nih.gov The preferred Abl target site identified from peptide library screens is typically (L- or I- or V-)pY-x-x-P, where pY is the tyrosine to be phosphorylated and P is a proline residue at the +3 position. nih.gov
Studies comparing the kinase activity of c-Abl and the oncogenic Bcr-Abl fusion protein using synthetic peptide substrates found that Bcr-Abl consistently showed stronger phosphorylation activity. chegg.com Furthermore, Bcr-Abl displayed a preference for peptides with positive charges, highlighting a subtle difference in substrate specificity. chegg.com
The knowledge gained from synthetic substrates generally correlates well with physiological substrates but also reveals the importance of higher-order structure. For example, the phosphorylation of the natural substrate Crk by Abl depends not only on the primary sequence around the phosphorylation site (which contains the preferred Proline at the P+3 position) but also on the interaction between the Crk SH3 domain and a proline-rich region on Abl kinase. nih.gov A mutation in the Abl catalytic domain that alters its P+3 specificity in peptide assays also markedly reduces its ability to phosphorylate Crk in cells. nih.gov This demonstrates that while the core substrate specificity of the kinase domain is a key determinant, additional protein-protein interaction domains are critical for the efficient and specific phosphorylation of physiological substrates in vivo.
Dissection of Abl-Mediated Signaling Pathways
The identification of a growing list of Abl substrates has been essential for dissecting the complex signaling pathways this kinase regulates. By mapping the downstream targets of Abl, researchers can trace the molecular connections that link Abl activation to specific cellular responses. The expression of the Bcr-Abl fusion protein, for example, leads to the phosphorylation of a wide array of substrate proteins, which in turn drives the activation of multiple downstream signaling pathways that promote oncogenic transformation.
Elucidation of Regulatory Mechanisms Governing Key Cellular Functions
Abl kinase is a central node in signaling networks that control a multitude of fundamental cellular functions. It plays essential roles in cell differentiation, division, adhesion, and responses to cellular stress. nih.govyoutube.com The cytoplasmic pool of Abl kinase, in particular, is involved in regulating the actin cytoskeleton. medchemexpress.com
The discovery of specific Abl substrates has directly illuminated how Abl governs these functions:
Cytoskeletal Regulation and Development: In Drosophila, Abl's role in nervous system development and epithelial morphogenesis is mediated through the phosphorylation of substrates like Enabled (Ena), Abi (Abl interactor), and Cables. nih.gov These substrates are directly involved in reorganizing the actin cytoskeleton. nih.gov
Cell Growth and Division: In white blood cells, a primary function of Abl kinase is to phosphorylate substrates that signal the cells to grow and divide. The constitutively active Bcr-Abl mutant in CML hijacks this pathway, leading to uncontrolled proliferation.
DNA Damage Response: In response to genotoxic stress, nuclear Abl is activated and phosphorylates various substrates to coordinate the DNA damage repair process. medchemexpress.com
By identifying the specific proteins that Abl modifies, from cytoskeletal components to other kinases like SYK, researchers can build detailed models of how Abl integrates signals from the cellular environment to orchestrate complex biological outcomes. nih.govyoutube.com
Table 2: List of Mentioned Compounds
| Compound Name | Description |
|---|---|
| Abl Cytosolic Substrate acetate | A synthetic peptide substrate for Abl kinase, also known as Abltide. |
| Imatinib | A tyrosine kinase inhibitor used in cancer therapy, targets Abl and Bcr-Abl. |
| Dasatinib | A tyrosine kinase inhibitor that targets Abl and other kinases. |
| Bosutinib | A tyrosine kinase inhibitor that targets Abl and other kinases. |
| Enabled (Ena) | A physiological substrate of Abl kinase involved in cytoskeletal regulation. |
| Abl interactor (Abi) | A physiological substrate and binding partner of Abl kinase. |
| Cables | A physiological substrate of Abl kinase involved in development. |
| Spleen Tyrosine Kinase (SYK) | A non-receptor tyrosine kinase identified as a direct substrate of Abl. |
| Crk | An adaptor protein and physiological substrate of Abl kinase. |
| GNF-7 | A type II multi-kinase inhibitor developed to target multidrug-resistant BCR-ABL. |
| Topotecan | A topoisomerase 1 inhibitor used in cancer therapy. |
Control of Actin Cytoskeleton Dynamics and Morphogenesis
Research into Abl cytosolic substrates has significantly advanced our comprehension of how Abl kinases regulate the dynamic remodeling of the actin cytoskeleton, a process essential for cell morphogenesis, migration, and adhesion. Abl family kinases, including Abl and Abl-related gene (Arg), are key orchestrators of cytoskeletal rearrangements in response to signals from growth factors and cell adhesion receptors. nih.gov They achieve this control by influencing the activity of Rho family GTPases, such as Rho and Rac, and by promoting the assembly of protein complexes that activate actin filament nucleation through the Arp2/3 complex. nih.gov
A crucial aspect of this regulation is the direct interaction between Abl kinases and filamentous actin (F-actin). nih.govnih.gov The c-Abl protein possesses a unique F-actin binding domain (FABD) which, interestingly, leads to the inhibition of its own kinase activity upon binding to F-actin. nih.gov This reciprocal regulation suggests a self-limiting mechanism for controlling actin dynamics. nih.gov When a cell receives signals that override this inhibition, active c-Abl can stimulate the formation of actin-based protrusions like microspikes and lamellipodia. nih.govnih.gov As the local concentration of F-actin increases within these structures, it can then inhibit c-Abl kinase activity, thereby controlling the lifespan of these protrusions. nih.gov This dynamic interplay is crucial for processes like neurite extension and fibroblast spreading on fibronectin. nih.gov
Furthermore, studies have shown that Abl kinases can mediate the interaction between the F-actin and microtubule networks, which is vital for polarized cell migration. nih.gov The Arg protein, for instance, has a microtubule-binding domain situated between its two F-actin-binding domains, suggesting a role in coordinating these two cytoskeletal systems at the leading edge of migrating cells. nih.gov
Role in DNA Damage Response and Repair Pathways
The investigation of Abl cytosolic substrates has been pivotal in uncovering the critical role of c-Abl in the cellular response to DNA damage. spandidos-publications.com Following DNA damage induced by agents like ionizing radiation, c-Abl is activated and translocates between the cytoplasm and the nucleus, acting as a key intermediary in signaling pathways that initiate DNA repair, cell cycle arrest, or apoptosis. spandidos-publications.com
The activation of c-Abl in the DNA damage response (DDR) is partly regulated by the Ataxia-Telangiectasia Mutated (ATM) protein, an upstream effector that phosphorylates c-Abl, leading to its activation. spandidos-publications.com Once activated, c-Abl phosphorylates a range of substrates involved in the DDR machinery. spandidos-publications.com For instance, c-Abl phosphorylates the tumor suppressor protein p73, a member of the p53 family, which is crucial for inducing apoptosis in response to DNA damage. spandidos-publications.comnih.gov This c-Abl-dependent regulation of p73 highlights a significant mechanism for eliminating cells with irreparable DNA damage. spandidos-publications.comnih.gov
Moreover, c-Abl interacts with and phosphorylates MDM2, a negative regulator of p53. spandidos-publications.com This phosphorylation by c-Abl counteracts the inhibitory effect of MDM2 on p53, thereby promoting p53's tumor-suppressive functions. spandidos-publications.com Research has also implicated c-Abl in the regulation of proteins involved in double-strand break (DSB) repair, such as DNA-PK, BRCA1, RAD51, and RAD52. nih.gov While the precise role of Abl in DNA repair is complex and may involve both early and late stages of the process, its involvement in regulating key DDR proteins underscores its importance in maintaining genomic stability. nih.govresearchgate.net
Regulation of Endoplasmic Reticulum Stress Response and Unfolded Protein Response
Studies on Abl cytosolic substrates have extended our understanding of Abl kinase function to include the regulation of the endoplasmic reticulum (ER) stress response and the unfolded protein response (UPR). The ER is a critical organelle for protein folding, and the accumulation of unfolded or misfolded proteins triggers ER stress, activating the UPR to restore homeostasis or induce apoptosis if the stress is prolonged.
Research has demonstrated that c-Abl localizes to the ER and is involved in signaling from the ER to the mitochondria during ER stress-induced apoptosis. nih.gov In response to ER stress, c-Abl is targeted to the mitochondria, an event that is linked to the release of cytochrome c, a key step in the intrinsic apoptotic pathway. nih.gov This process is dependent on c-Abl, as cells deficient in c-Abl show attenuated apoptosis in response to ER stress. nih.gov These findings indicate that c-Abl acts as a crucial transducer of pro-apoptotic signals from the ER to the mitochondria, highlighting a novel role for this kinase in cellular stress responses. nih.gov
Characterization of Downstream Signaling Cascades Activated by Abl
The study of Abl cytosolic substrates has been fundamental to mapping the downstream signaling cascades that are activated by Abl kinases. This research has revealed how Abl kinases integrate with major signaling pathways to control cell proliferation, survival, and differentiation.
Activation of RAS/RAF/MAPK Pathway
A significant body of research has focused on the role of the oncogenic fusion protein BCR-ABL1 in activating the RAS/RAF/MAPK signaling pathway, particularly in the context of Chronic Myeloid Leukemia (CML). escholarship.org BCR-ABL1, a constitutively active tyrosine kinase, activates RAS, which in turn initiates a cascade of phosphorylation events involving RAF, MEK, and ERK (MAPK). escholarship.organygenes.comnih.gov This pathway is a master regulator of cell growth, division, and survival. anygenes.com
Studies have shown that BCR-ABL1 can activate RAS through multiple mechanisms. One identified mechanism involves the PLCG1/DAG/RasGRP4 signaling axis. escholarship.org The loss of Phospholipase C gamma 1 (PLCG1) has been shown to decrease RAS activation and cell proliferation, and increase the sensitivity of CML cells to tyrosine kinase inhibitors (TKIs). escholarship.orgnih.gov
Interestingly, while RAS activation is a key downstream event of BCR-ABL1, some mechanisms of resistance to TKIs can involve the BCR-ABL and Ras-independent activation of this pathway. nih.gov For instance, constitutive activation of c-Raf, a kinase downstream of Ras, has been identified as a mechanism of imatinib resistance in CML cells where BCR-ABL function is otherwise unaltered. nih.gov This highlights the complexity of the signaling networks involved and the importance of understanding these downstream pathways for developing effective cancer therapies.
Crosstalk with PI3K/AKT/mTOR Pathway
Research has firmly established a significant crosstalk between Abl kinase signaling and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, another critical regulator of cell growth, proliferation, and survival. nih.govnih.gov The BCR-ABL1 oncoprotein, for example, activates multiple signaling pathways, with the PI3K/AKT/mTOR pathway being a particularly active one in CML cells. nih.gov
Activation of this pathway is a crucial survival signal for leukemic cells. nih.gov The PI3K/AKT/mTOR pathway can be stimulated by BCR-ABL1, leading to the promotion of cell cycle progression and the inhibition of apoptosis. youtube.com This pathway is so critical that its components have become therapeutic targets, especially in the context of TKI resistance in CML. nih.gov The hyperactivation of the PI3K/AKT/mTOR pathway is a known mechanism of resistance to TKIs like imatinib. capes.gov.br Therefore, dual inhibition of both BCR-ABL and the PI3K/AKT/mTOR pathway is being explored as a therapeutic strategy to overcome resistance. nih.gov
Intersections with JAK/STAT and WNT/β-catenin Signaling
The influence of Abl kinase signaling extends to intersections with the JAK/STAT and WNT/β-catenin pathways, further emphasizing its central role in cellular regulation.
The JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) pathway is crucial for cytokine and growth factor signaling. nih.govnih.gov The Abl oncoproteins, v-Abl and BCR-Abl, have been shown to activate members of the STAT family. nih.gov In cells transformed by v-Abl, JAK tyrosine kinases are constitutively activated and physically associate with the v-Abl oncoprotein. nih.gov This activation of the JAK/STAT pathway by Abl oncoproteins contributes to their transforming potential by promoting cell proliferation. nih.gov In the context of CML, the persistent activation of STAT3 has been linked to TKI resistance by supporting the self-renewal of leukemic stem cells. nih.gov
The WNT/β-catenin signaling pathway is also implicated in the context of BCR-ABL1-driven leukemogenesis. Aberrant regulation of β-catenin has been observed in leukemic stem cells, and in murine models of CML, BCR-ABL1 appears to stimulate β-catenin through the PI3K/AKT signaling pathway, thereby promoting leukemic progression. nih.gov Furthermore, studies have shown that upregulation of the WNT pathway can contribute to TKI resistance in CML patients. nih.gov This suggests that targeting the WNT pathway could be a potential therapeutic avenue for overcoming resistance to TKIs.
Understanding the Mechanism of Oncogenic Transformation by BCR-Abl
The fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene results in the chimeric oncoprotein BCR-Abl. This fusion protein is characterized by a constitutively active ABL tyrosine kinase, a critical driver in the pathogenesis of Chronic Myeloid Leukemia (CML). nih.govresearchgate.net The transformation of hematopoietic cells by BCR-Abl leads to reduced growth factor dependence, decreased apoptosis, and enhanced cell viability. nih.gov Research into the substrates of BCR-Abl has been instrumental in elucidating the complex signaling networks that drive this malignant transformation.
The constitutive activation of the ABL kinase domain in the BCR-Abl fusion protein is a primary event in CML development. aacrjournals.org This aberrant activity stems from the structural changes brought about by the fusion. The N-terminal coiled-coil domain of BCR facilitates the dimerization or oligomerization of the BCR-Abl protein. aacrjournals.orgnih.gov This oligomerization is crucial for the trans-autophosphorylation of the kinase domains, where one BCR-Abl molecule phosphorylates another, leading to a perpetually active state. aacrjournals.orgaacrjournals.org This sustained kinase activity allows BCR-Abl to phosphorylate a host of downstream substrates, thereby activating multiple signaling pathways that promote uncontrolled cell growth and survival. youtube.com
Furthermore, the fusion with BCR alters the subcellular localization of the ABL protein. While the native c-Abl protein shuttles between the nucleus and the cytoplasm, the BCR-Abl fusion protein is predominantly retained in the cytoplasm. aacrjournals.orgnih.gov This altered localization enhances the accessibility of BCR-Abl to a multitude of cytosolic signaling proteins that would not normally be its substrates. This increased interaction with cytosolic proteins is a key factor in the rewiring of cellular signaling that leads to oncogenesis. aacrjournals.org
The autophosphorylation of BCR-Abl, particularly at tyrosine 177 (Y177) within the BCR portion, creates a docking site for the SH2 domain of the growth factor receptor-bound protein 2 (GRB2). aacrjournals.orgaacrjournals.org This interaction is fundamental for the activation of critical downstream signaling pathways.
The constitutively active BCR-Abl kinase phosphorylates a diverse array of cytosolic and cytoskeletal proteins, leading to the dysregulation of numerous signaling pathways essential for normal cell function. This differential phosphorylation profile is a hallmark of BCR-Abl-driven oncogenesis.
Key signaling pathways activated by BCR-Abl include:
RAS/MAPK Pathway: The recruitment of the GRB2/Son of Sevenless (SOS) complex to the phosphorylated Y177 of BCR-Abl activates RAS. aacrjournals.org This, in turn, triggers the mitogen-activated protein kinase (MAPK) cascade, leading to increased cell proliferation. aacrjournals.org
PI3K/AKT Pathway: BCR-Abl can activate the phosphoinositide 3-kinase (PI3K)/AKT pathway both directly and indirectly. nih.gov This pathway is crucial for promoting cell survival and inhibiting apoptosis. nih.govaacrjournals.org Activated AKT can phosphorylate and inactivate pro-apoptotic proteins like BAD, although this specific phosphorylation is not essential for BCR-Abl-induced survival. nih.gov The PI3K/AKT/mTOR signaling axis is also implicated in the dysregulation of cell cycle progression and drug resistance. researchgate.net
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical target of BCR-Abl. researchgate.net Specifically, STAT5 is constitutively activated by BCR-Abl and plays an essential role in the growth and survival of CML cells. nih.gov This activation leads to the transcription of anti-apoptotic genes such as Bcl-xL and Mcl-1. nih.gov
Adhesion and Cytoskeletal Signaling: BCR-Abl phosphorylates proteins involved in cell adhesion and cytoskeletal organization, such as paxillin, talin, and Crk-like (CRKL). nih.gov CRKL is a major substrate of BCR-Abl, and its phosphorylation status is often used as a biomarker for BCR-Abl kinase activity. nih.gov The phosphorylation of these proteins disrupts normal cell adhesion and motility.
Recent phosphoproteomic studies have revealed that while the kinase domain is identical, the substrate specificity of BCR-Abl differs from that of the wild-type ABL1 kinase. nih.govacs.org This altered specificity contributes to the aberrant phosphorylation of proteins and the subsequent development of cancer. acs.org For instance, the LIM and SH3 domain protein 1 (LASP1) has been identified as a novel substrate of BCR-Abl. nih.gov LASP1 is overexpressed and specifically phosphorylated at tyrosine-171 by BCR-Abl, leading to its interaction with CRKL and likely impacting downstream signaling. nih.gov
Table 1: Key Signaling Pathways Dysregulated by BCR-Abl
| Signaling Pathway | Key Substrates/Mediators | Cellular Outcome |
| RAS/MAPK | GRB2, SOS, RAS, ERK | Increased Cell Proliferation |
| PI3K/AKT/mTOR | PI3K, AKT, mTOR, BAD | Enhanced Cell Survival, Inhibition of Apoptosis, Drug Resistance |
| JAK/STAT | STAT5 | Increased Survival, Proliferation, Transcription of Anti-apoptotic Genes |
| Adhesion/Cytoskeletal | Paxillin, Talin, CRKL, LASP1 | Altered Cell Adhesion and Motility |
The comprehensive understanding of BCR-Abl's substrate phosphorylation and resulting signaling cascades has been pivotal in the development of targeted therapies for CML. Tyrosine kinase inhibitors (TKIs), such as imatinib, are designed to specifically block the ATP-binding site of the BCR-Abl kinase, thereby inhibiting its activity and downstream signaling. nih.gov This targeted inhibition has revolutionized the treatment of chronic phase CML. nih.gov
However, the emergence of resistance to TKIs remains a significant clinical challenge. ashpublications.org Resistance can arise through two main mechanisms: BCR-Abl-dependent and BCR-Abl-independent pathways. youtube.com
BCR-Abl-dependent resistance most commonly occurs due to point mutations within the kinase domain of BCR-Abl. ashpublications.orgnih.gov These mutations can interfere with TKI binding, rendering the drugs ineffective. youtube.com The T315I mutation is a particularly notorious example, conferring resistance to multiple TKIs. nih.gov Gene amplification, leading to the overproduction of the BCR-Abl protein, can also contribute to resistance by overwhelming the inhibitor. youtube.com
BCR-Abl-independent resistance involves the activation of alternative survival pathways that bypass the need for BCR-Abl signaling. nih.govresearchgate.net Leukemia stem cells (LSCs), which can remain quiescent in the bone marrow, are often insensitive to TKI therapy and can contribute to disease relapse. youtube.comresearchgate.net These LSCs may rely on other signaling pathways for their survival and proliferation. researchgate.net
The study of Abl cytosolic substrates continues to be crucial for overcoming TKI resistance. By identifying the key downstream effectors and alternative signaling pathways that contribute to leukemogenesis and drug resistance, researchers can develop novel therapeutic strategies. These may include combination therapies that target both BCR-Abl and other critical survival pathways, with the ultimate goal of eradicating the leukemic clone and achieving a cure for CML. aacrjournals.orgnih.gov
Advanced Research Applications and Future Directions
Development of Next-Generation Kinase Activity Probes
The quest to understand the dynamic regulation of Abl kinase activity in living cells has spurred the development of innovative probes. These tools are essential for visualizing the spatiotemporal control of Abl signaling, which is crucial in processes ranging from cell development to the progression of diseases like chronic myeloid leukemia (CML). nih.gov
Design of FRET-Based, Biosensor, and Bioorthogonal Substrates
A significant advancement in monitoring Abl kinase activity is the creation of biosensors based on Förster Resonance Energy Transfer (FRET). nih.govnih.gov These genetically encoded biosensors often utilize a substrate peptide sequence derived from a known Abl substrate, such as CrkL, flanked by a pair of fluorescent proteins, for instance, a variant of yellow fluorescent protein (YFP) and an enhanced cyan fluorescent protein (ECFP). nih.govaacrjournals.org When the Abl kinase phosphorylates the tyrosine residue within the substrate peptide, it induces a conformational change in the biosensor. This change brings the two fluorescent proteins closer, leading to an increase in FRET efficiency. nih.govaacrjournals.org This change in FRET can be measured to provide a real-time readout of kinase activity within living cells. aacrjournals.org
Researchers have developed and optimized these FRET-based biosensors to enhance their sensitivity for measuring the activity of the Bcr-Abl fusion protein, a hallmark of CML. nih.govaacrjournals.orgjst.go.jp These biosensors have proven to be more sensitive than traditional methods like Western blotting for gauging Bcr-Abl activity and its inhibition by tyrosine kinase inhibitors (TKIs) such as imatinib (B729). nih.govaacrjournals.org
Bioorthogonal chemistry offers another powerful approach. Here, a kinase is engineered to accept a modified ATP analog, such as one with a bulky N6-substituent and a gamma-thiophosphate. nih.gov This engineered kinase can then specifically transfer the thiophosphate group onto its direct substrates within a complex cellular mixture. nih.gov The thiophosphate acts as a bioorthogonal tag, allowing for the subsequent enrichment and identification of these substrates. nih.gov While not a direct application of Abl Cytosolic Substrate acetate (B1210297) itself, the principle of using a specific substrate recognition sequence is fundamental to this approach.
Integration with Advanced Imaging Techniques for Spatiotemporal Analysis
The true power of these next-generation probes is realized when they are combined with advanced imaging techniques. Live-cell imaging of FRET-based biosensors provides high-resolution spatiotemporal information about where and when Abl kinase is active within a cell. nih.gov This allows researchers to visualize signaling events in real-time and understand how Abl activity is localized to specific subcellular compartments to regulate distinct cellular processes. nih.gov
For instance, these biosensors have been used to monitor Bcr-Abl activity in CML patient cells, enabling the detection of drug-resistant cell populations and even predicting the future onset of drug resistance. nih.govaacrjournals.org This highlights the potential of these integrated approaches for personalized medicine.
Chemical Genetic Approaches to Kinase-Substrate Elucidation
Identifying the direct substrates of a particular kinase from the thousands of phosphorylated proteins in a cell is a major challenge. ucsf.edu Chemical genetics provides a powerful set of tools to address this by combining the specificity of genetics with the rapid and reversible nature of small molecule inhibitors. pnas.org
Proteome-Wide Kinase Substrate Identification using Novel Methodologies
Building on the principles of chemical genetics, researchers have developed proteomic strategies for the global identification of kinase substrates. One such method is the Kinase Assay Linked Phosphoproteomics (KALIP) approach. nih.gov This strategy integrates in vitro kinase assays using peptides and proteins with quantitative tyrosine phosphoproteomics of cells treated with multiple TKIs. nih.gov By comparing the in vitro phosphorylation data with the changes in protein phosphorylation in cells, researchers can identify high-confidence, direct substrates of a specific kinase. nih.gov Applying this method to Abl kinase has led to the identification of numerous known and novel substrates, including the spleen tyrosine kinase (SYK). nih.gov
Another approach involves using peptide microarrays, such as the PamChip® technology, where thousands of different peptides are immobilized on a chip. nih.gov Purified kinase, like FES (a non-receptor tyrosine kinase with some substrate overlap with Abl), can be applied to the chip, and phosphorylation of the peptides is detected using fluorescently labeled anti-phosphotyrosine antibodies. nih.gov This allows for a broad assessment of a kinase's substrate specificity.
Systems-Level Analysis of Abl Phosphorylation Networks
The wealth of data generated from substrate identification studies allows for a systems-level understanding of Abl phosphorylation networks. Abl kinases are hubs in complex signaling pathways that regulate a wide array of cellular functions, including cell growth, movement, and responses to DNA damage. nih.govnih.gov
By identifying the direct substrates of Abl, researchers can begin to piece together the downstream signaling cascades that are activated by this kinase. nih.gov This network-level view is critical for understanding how Abl's activity is integrated with other signaling pathways and how its dysregulation contributes to diseases like cancer and neurodegenerative disorders. nih.govnih.gov For example, understanding the full complement of Bcr-Abl substrates is essential for identifying new therapeutic targets to overcome TKI resistance in CML. nih.gov
The integration of data from various "omics" approaches, including proteomics, phosphoproteomics, and genomics, will be crucial for building comprehensive models of Abl signaling networks. These models will not only enhance our fundamental understanding of cell biology but also provide a blueprint for the development of novel therapeutic strategies. ucsf.edu
Applications in Preclinical Drug Discovery and Target Engagement Studies
The insights gained from advanced research applications are directly fueling preclinical drug discovery efforts aimed at developing more effective and specific therapies targeting Abl kinase.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a specific target, such as Abl kinase. These screens can identify not only traditional ATP-competitive inhibitors but also allosteric modulators that bind to sites other than the active site. rsc.org
Allosteric inhibitors, such as GNF-2 and Asciminib (ABL001), have shown great promise as they can offer higher selectivity compared to ATP-competitive inhibitors. nih.gov They function by binding to the myristoyl pocket of the Abl kinase, inducing a conformational change that locks the kinase in an inactive state. acs.orgnih.gov HTS campaigns, coupled with subsequent validation assays, are essential for identifying and optimizing these novel classes of inhibitors. The discovery of such compounds has opened up new therapeutic avenues, particularly for overcoming resistance to existing drugs. nih.gov
| Inhibitor Type | Binding Site | Mechanism of Action | Examples |
| Type 1 | Active conformation of ATP-binding pocket (DFG-in) | Competitive with ATP | Dasatinib |
| Type 2 | Inactive conformation of ATP-binding pocket (DFG-out) | Locks enzyme in inactive form | Imatinib, Nilotinib |
| Type 3 (Allosteric) | Sites distinct from the ATP-binding site (e.g., myristoyl pocket) | Regulate kinase activity through conformational changes | GNF-2, GNF-5, Asciminib (ABL001) |
A major challenge in cancer therapy is the development of resistance to targeted drugs like TKIs. nih.govepfl.ch Point mutations in the Abl kinase domain are a common mechanism of resistance, often preventing the inhibitor from binding effectively. ijbs.comnih.gov However, resistance can also arise from mechanisms that are independent of the kinase itself, such as the activation of alternative signaling pathways. nih.govijbs.com
Substrate context analysis, informed by quantitative phosphoproteomics, can help to elucidate these resistance mechanisms. By comparing the phosphorylation profiles of sensitive and resistant cells, researchers can identify which signaling pathways are rewired to bypass the effect of the TKI. nih.gov This information is critical for developing strategies to overcome resistance, such as combination therapies that target both Abl kinase and the identified bypass pathways. For example, if resistance is mediated by the activation of SRC family kinases, a combination of an Abl inhibitor and an SRC inhibitor may be effective. ijbs.com
| Resistance Mechanism | Description | Example |
| BCR-ABL1 Dependent | ||
| Point Mutations | Mutations in the kinase domain that impair drug binding. | T315I "gatekeeper" mutation. nih.gov |
| Gene Amplification | Increased expression of the BCR-ABL1 gene. | Higher levels of the BCR-ABL1 protein require higher drug concentrations for inhibition. ijbs.com |
| BCR-ABL1 Independent | ||
| Activation of Alternative Pathways | Survival signals are mediated by other kinases or pathways, bypassing the need for BCR-ABL1 activity. | Activation of SRC family kinases (e.g., LYN, HCK), JAK/STAT, or PI3K/AKT pathways. ijbs.com |
Exploration of Unexplored Biological Functions and Regulatory Mechanisms of Abl Kinase and its Substrates
While much is known about the role of Abl kinase in cancer, particularly chronic myeloid leukemia (CML), there is a growing appreciation for its involvement in a wide array of other cellular processes. nih.govnih.gov Future research will undoubtedly uncover novel functions and regulatory mechanisms related to Abl kinase and its diverse substrates.
The shuttling of Abl kinase between the cytoplasm and the nucleus suggests its involvement in a broad range of cellular activities, from cytoskeletal remodeling to DNA damage response. nih.gov The identification of new Abl substrates in different cellular compartments and in response to various stimuli will be key to unraveling these unexplored functions. For instance, the discovery of IκBα as a c-Abl substrate has shed light on a novel pro-apoptotic function of c-Abl through the inactivation of NF-κB-dependent cell survival. capes.gov.br
Furthermore, the interplay between Abl kinase and other signaling molecules, such as cyclin-dependent kinases (CDKs), is an active area of investigation. wikipedia.org Understanding how these different signaling pathways converge and influence one another will provide a more holistic view of cellular regulation and may reveal new therapeutic targets for a variety of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
